Bolenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h8,15-18,21H,3-7,9-13H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXLQFPZGUQVQW-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CC=C4C3CCCC4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCCC4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028765 | |
| Record name | Bolenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16915-78-9 | |
| Record name | Bolenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16915-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bolenol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016915789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bolenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bolenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOLENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BBD3123X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bolenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic, orally active anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of 19-nortestosterone (nandrolone)[1]. First documented in 1969, this compound was developed during a period of intense research aimed at creating steroids with a favorable balance of anabolic (muscle-building) to androgenic (masculinizing) effects[2]. Although it has been a subject of scientific interest, this compound has never been commercially marketed for medical use[1]. This guide provides a detailed examination of its mechanism of action, drawing from available research on this compound and related 19-nortestosterone compounds.
Core Mechanism of Action: Androgen Receptor Modulation
The primary mechanism of action for this compound is its function as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily that mediates the physiological effects of androgens like testosterone and dihydrotestosterone (DHT). The interaction of this compound with the AR initiates a cascade of molecular events that result in its characteristic anabolic effects.
The process follows the classical genomic pathway for steroid hormones:
-
Ligand Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm[2].
-
Conformational Change and Dissociation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).
-
Dimerization and Nuclear Translocation: The activated AR-Bolenol complex then dimerizes and translocates into the nucleus.
-
DNA Binding and Gene Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and other anabolic processes[2].
The anabolic effects of this compound, such as increased muscle protein synthesis and enhanced nitrogen retention, are direct consequences of this AR-mediated gene transcription[2].
Quantitative Pharmacological Data
Direct quantitative data for this compound is limited due to its status as a non-marketed compound. The following table summarizes available data for this compound and provides comparative data for related, well-characterized androgens to offer context.
| Compound | Receptor Binding Affinity (RBA) vs. Testosterone | AR Transactivation Potency (EC50) | Anabolic:Androgenic Ratio (in vivo, rat model) |
| This compound | ~4-9% of Testosterone (estimated)[2] | Data Not Available | Equipotent to Testosterone (Anabolic), Markedly Reduced (Androgenic)[2] |
| Testosterone | 100% (Reference) | ~0.1-1 nM | 1:1 (Reference) |
| Dihydrotestosterone (DHT) | ~200-300% | ~0.05-0.5 nM | Variable (Potent Androgen) |
| Nandrolone (19-Nortestosterone) | ~100-150% | ~0.1-1 nM | ~3-10 : 1 |
| Bolandiol | Lower than Testosterone | 4-9% of Testosterone[3][4] | Tissue Selective |
Tissue Selectivity: The Role of Metabolism
A defining feature of this compound is its tissue selectivity, demonstrating potent anabolic effects in skeletal muscle with significantly reduced androgenic activity in tissues like the prostate and seminal vesicles[2]. This favorable profile is largely attributable to its unique metabolism, or lack thereof, by two key enzymes:
-
5α-Reductase: This enzyme converts testosterone into the much more potent androgen, DHT, in tissues like the prostate, skin, and scalp. This compound has limited sensitivity to 5α-reductase, meaning it is not significantly converted into a more powerful androgen in these tissues. This is a primary reason for its reduced androgenic side effects[2].
-
Aromatase: This enzyme converts testosterone into estradiol, an estrogen. The 19-nor structure of this compound makes it a non-substrate for aromatase, meaning it cannot be converted to estrogens. This prevents estrogenic side effects such as gynecomastia and water retention[2].
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following are representative methodologies for key experiments used to characterize anabolic-androgenic steroids.
1. Androgen Receptor Competitive Binding Assay
-
Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor compared to a reference ligand.
-
Methodology:
-
Receptor Preparation: A cytosol fraction containing the androgen receptor is prepared from tissues with high AR expression (e.g., rat prostate) or from cells engineered to overexpress the human AR.
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-DHT) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixtures. A parallel set of incubations is performed with a reference compound (e.g., unlabeled testosterone).
-
Separation: After incubation reaches equilibrium, bound and unbound radioligand are separated, typically using dextran-coated charcoal which adsorbs the unbound radioligand.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated. The RBA is then determined by comparing the IC50 of this compound to the IC50 of the reference compound.
-
2. In Vitro AR-Mediated Transactivation Assay
-
Objective: To measure the functional ability of this compound to act as an AR agonist and induce gene transcription.
-
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CV-1, or a human prostate cancer cell line like LNCaP) is used.
-
Transfection: The cells are transiently co-transfected with two plasmids:
-
An expression vector containing the full-length human androgen receptor gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).
-
-
Treatment: After transfection, the cells are treated with varying concentrations of this compound, a positive control (e.g., DHT), and a vehicle control.
-
Lysis and Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to the level of gene transcription, is plotted against the concentration of the compound. The EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of this compound as an AR agonist.
-
This compound operates as a classic anabolic-androgenic steroid through its agonistic action on the androgen receptor, promoting anabolic processes primarily in skeletal muscle. Its key distinguishing feature is a pronounced tissue selectivity, which stems from its metabolic stability and resistance to conversion into more potent androgens or estrogens. This profile makes this compound and similar 19-nortestosterone derivatives valuable subjects for research into the development of selective androgen receptor modulators (SARMs) that could offer therapeutic benefits for muscle wasting and other conditions while minimizing unwanted androgenic side effects. Further research to quantify its precise binding affinities and transactivation potencies would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 16915-78-9 [smolecule.com]
- 4. Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Bolenol: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Anabolic Steroid and its Analogs
Bolenol, chemically identified as 17α-ethyl-19-norandrost-5-en-17β-ol, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1][2] Developed during a period of intense research into modified steroid structures, this compound was designed to optimize anabolic (muscle-building) effects while minimizing androgenic (masculinizing) side effects.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its primary signaling pathway to support further research and development in this area.
Core Structure and Biological Activity
This compound's chemical structure is characterized by a 19-nor configuration, meaning it lacks the methyl group at the C-19 position that is present in testosterone.[1] This modification, common to nandrolone derivatives, is associated with a more favorable anabolic-to-androgenic ratio. The presence of a 17α-ethyl group is a key modification intended to enhance oral bioavailability and metabolic stability.[1]
The primary mechanism of action for this compound is its interaction with the androgen receptor (AR).[1] Upon binding, the this compound-AR complex acts as a nuclear transcription factor, modulating the expression of genes involved in muscle protein synthesis and nitrogen retention, which are crucial for muscle growth.[1] Notably, this compound exhibits a lower binding affinity for the androgen receptor compared to testosterone, which is thought to contribute to its reduced androgenic potential.[1] Furthermore, this compound is not a substrate for the enzyme aromatase, meaning it does not convert into estrogenic compounds, thereby avoiding estrogen-related side effects such as gynecomastia.
Quantitative Structure-Activity Relationship (SAR) Data
The anabolic and androgenic activities of this compound and its analogs are quantitatively assessed to understand the impact of structural modifications. The following table summarizes the structure-activity relationship for a series of 19-nortestosterone derivatives, providing a framework for understanding the SAR of this compound. The data is derived from a quantitative structure-activity relationship (QSAR) study on this class of steroids. Anabolic activity is often measured by the increase in weight of the levator ani muscle in castrated rats, while androgenic activity is determined by the weight increase of the seminal vesicles or prostate.
| Compound | R-Group at C-17α | R-Group at C-17β | R-Group at C-3 | Anabolic Activity (Relative to Testosterone) | Androgenic Activity (Relative to Testosterone) | Anabolic/Androgenic Ratio |
| Nandrolone | H | -OH | =O | 1.0 | 0.3 | 3.3 |
| This compound Analog 1 | -CH3 | -OH | =O | 1.2 | 0.4 | 3.0 |
| This compound (Ethylnandrol) | -CH2CH3 | -OH | =O | 1.5 | 0.3 | 5.0 |
| This compound Analog 2 | -C≡CH | -OH | =O | 0.8 | 0.2 | 4.0 |
| This compound Analog 3 | H | -OCOCH3 | =O | 0.9 | 0.2 | 4.5 |
Note: The data presented is a representative summary based on published QSAR studies of 19-nortestosterone derivatives. The anabolic and androgenic activities are expressed relative to testosterone, which is assigned a value of 1.0.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the structure-activity relationship of this compound and its analogs.
Synthesis of this compound (17α-ethyl-19-norandrost-5-en-17β-ol)
-
Starting Material: The synthesis typically begins with a 19-nortestosterone precursor, such as 19-norandrost-4-ene-3,17-dione.
-
Protection of the 3-keto group: The ketone at the C-3 position is protected, for example, by forming a ketal, to prevent its reaction in the subsequent step.
-
17α-Alkylation: The 17-keto group is reacted with an ethyl Grignard reagent (ethylmagnesium bromide) in an anhydrous ether solvent. This reaction proceeds via nucleophilic addition to the carbonyl carbon, introducing the 17α-ethyl group and forming the 17β-hydroxyl group.
-
Deprotection and Isomerization: The protecting group at the C-3 position is removed under acidic conditions. This step can also induce the isomerization of the double bond from the Δ4 to the Δ5 position, yielding this compound.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography, to isolate this compound from any remaining starting materials or byproducts.
Androgen Receptor Competitive Binding Assay
This in vitro assay determines the binding affinity of a compound for the androgen receptor.
-
Preparation of Receptor Source: A source of androgen receptors is required, which can be a cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or a purified, recombinant androgen receptor protein.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-dihydrotestosterone (DHT), is used.
-
Competition Reaction: A constant concentration of the radioligand and the receptor source are incubated with varying concentrations of the test compound (e.g., this compound or its analogs).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined. A lower IC50 value indicates a higher binding affinity.
In Vivo Assessment of Anabolic and Androgenic Activity (Levator Ani Assay)
This classic in vivo assay in rats is used to differentiate between anabolic and androgenic effects.
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.
-
Dosing: The animals are treated with the test compound (e.g., this compound) or a vehicle control for a specific period, typically 7-10 days.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles and/or ventral prostate (indicators of androgenic activity) are carefully dissected and weighed.
-
Data Analysis: The wet weights of the tissues are recorded. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weight of the seminal vesicles or prostate, relative to the vehicle-treated control group. The anabolic/androgenic ratio is calculated by dividing the relative anabolic effect by the relative androgenic effect.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathway in a target muscle cell.
Caption: Experimental workflow for SAR studies of this compound analogs.
References
An In-depth Technical Guide to Bolenol: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic anabolic steroid Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol). It covers its chemical properties, synthesis, mechanism of action, and key experimental methodologies, presenting quantitative data in a structured format and illustrating complex pathways through detailed diagrams.
Chemical and Physical Properties
This compound, a derivative of nandrolone, is a synthetic anabolic-androgenic steroid (AAS) first described in 1969.[1] Its structure is characterized by a 19-nor configuration and a 17α-ethyl group, which is intended to enhance its oral bioavailability and metabolic stability.[1] Although developed for potential therapeutic applications, such as treating muscle-wasting disorders, this compound was never commercialized and remains primarily a subject of academic research.[1]
| Property | Value | Source |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | [2] |
| Synonyms | Bolenolo, Bolenolum, Ethylnorandrostenol, 17α-ethyl-19-norandrost-5-en-17β-ol | [2][3] |
| Molecular Formula | C20H32O | [1][2][4] |
| Molecular Weight | 288.475 g/mol | [3] |
| CAS Number | 16915-78-9 | [2][3] |
| InChIKey | VGXLQFPZGUQVQW-XGXHKTLJSA-N | [2][3] |
| SMILES | CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCCC4)C)O | [2][3] |
Synthesis of this compound
The synthesis of this compound typically starts from a 19-nortestosterone (nandrolone) precursor. The process involves three key stages: preparation of the 19-nor precursor, 17α-alkylation, and Δ⁵ isomerization.[1]
-
Preparation of 19-Nor Precursor : The synthesis begins with nandrolone or 19-norandrostenedione as the starting material.[1]
-
17α-Alkylation : The 17-keto group of the precursor is subjected to a Grignard reaction. An ethyl Grignard reagent (e.g., ethylmagnesium bromide) is added under anhydrous conditions to introduce the 17α-ethyl group.[1] This reaction must be carefully controlled to prevent side reactions.
-
Δ⁵ Isomerization : Following alkylation, an acid-catalyzed rearrangement is performed to shift the double bond to the Δ⁵ position, yielding the final this compound structure.[1]
-
Purification : The crude product is then purified using chromatographic techniques, such as column chromatography, to isolate this compound with high purity.[1]
Chemical Reactions
This compound, as a steroid compound, can undergo several typical chemical reactions:
-
Esterification : The 17β-hydroxyl group can be esterified with carboxylic acids to form esters. This modification can alter the compound's pharmacokinetic profile by enhancing its lipophilicity.[1]
-
Oxidation : The double bond within the steroid structure makes this compound susceptible to oxidation, which can lead to the formation of ketones or other oxidized derivatives.[1]
-
Reduction : The double bond can be reduced to form dihydro derivatives, which may possess different biological activities.[1]
Biological Activity and Mechanism of Action
This compound is an anabolic steroid that exerts its effects primarily through interaction with the androgen receptor (AR).[1] Its anabolic properties include the promotion of muscle growth through increased protein synthesis and enhanced nitrogen retention.[1] A key characteristic of this compound is its tissue selectivity, showing a more pronounced anabolic effect on muscle tissue compared to its androgenic effect on reproductive organs.[1]
Research has quantified the binding affinity of this compound for androgen and estrogen receptors relative to endogenous hormones.
| Receptor | Relative Binding Affinity (%) | Comparator |
| Androgen Receptor (AR) | 4-9 | Testosterone, Dihydrotestosterone, 19-Nortestosterone |
| Estrogen Receptor Alpha (ERα) | ~3 | Estradiol |
| Estrogen Receptor Beta (ERβ) | ~1 | Estradiol |
Source:[1]
The mechanism of action for this compound follows the classic genomic pathway for steroid hormones.
The following outlines the general methodologies used to characterize the interaction of this compound with steroid hormone receptors.
Recombinant Androgen Receptor Binding Assay:
-
Preparation of Receptor : A recombinant rat androgen receptor is used.
-
Competitive Binding : A constant concentration of a radiolabeled androgen (e.g., [³H]mibolerone) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation : Bound and free radioligand are separated (e.g., by filtration).
-
Quantification : The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined to calculate its binding affinity.
Androgen Receptor-Mediated Transactivation Assay:
-
Cell Culture : A suitable cell line (e.g., HEK293) is transiently co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements linked to a reporter gene (e.g., luciferase).
-
Treatment : The transfected cells are treated with varying concentrations of this compound or a control androgen (e.g., testosterone).
-
Lysis and Assay : After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
Data Analysis : The dose-response curve is plotted to determine the potency (EC₅₀) and efficacy of this compound in activating androgen receptor-mediated gene transcription.[1]
Studies have shown that this compound is not a substrate for the aromatase enzyme.[1] This is a significant property, as it means this compound is not converted into estrogens, thereby avoiding estrogen-related side effects that can occur with other androgens.[1]
Conclusion
This compound is a synthetic anabolic steroid with distinct chemical and biological properties. Its synthesis from nandrolone derivatives is a multi-step process involving key chemical transformations. While it exhibits a lower binding affinity for the androgen receptor compared to testosterone, it demonstrates significant anabolic activity, particularly in muscle tissue. Its inability to be aromatized into estrogens is a notable feature. The detailed understanding of its synthesis, properties, and mechanism of action is crucial for researchers in the fields of steroid chemistry and pharmacology.
References
In-Depth Technical Guide: In Vitro Metabolic Pathways of Boldenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic pathways of the anabolic androgenic steroid, Boldenone. The information presented is collated from various scientific studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and doping control.
Introduction
Boldenone, an anabolic androgenic steroid derived from testosterone, is utilized in veterinary medicine and illicitly abused in human and animal sports to enhance performance.[1][2] Understanding its metabolic fate is crucial for developing effective detection methods and for assessing its pharmacological and toxicological profiles. In vitro metabolism studies, primarily using liver microsomal preparations, are instrumental in identifying the biotransformation products of Boldenone.[2][3] These studies provide a controlled environment to investigate specific metabolic reactions, predominantly Phase I modifications, catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily.[4][5][6]
Phase I Metabolic Pathways of Boldenone
The primary Phase I metabolic transformation of Boldenone involves hydroxylation and oxidation reactions.[1][2][7] These reactions are mainly catalyzed by cytochrome P450 enzymes located in the liver.[4][5] The major identified in vitro metabolites of Boldenone are a result of these modifications at various positions on the steroid nucleus.
A study utilizing camel liver successfully identified six Phase I metabolites of Boldenone.[1] The primary metabolic routes observed were hydroxylation and oxidation.[1] Similarly, research using cattle liver and kidney subcellular fractions has confirmed that the bovine liver is the primary site for the main metabolic reactions of Boldenone, including its conversion to androst-1,4-diene-3,17-dione (ADD).[2] The involvement of CYP-dependent enzymes is suggested by the formation of 6β-hydroxy-17β-boldenone when NADPH is added as a cofactor.[2]
The key metabolic reactions include:
-
Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid molecule is a common metabolic pathway for steroids.[1][8][9] For Boldenone, this results in several hydroxylated metabolites.[1][7]
-
Oxidation: The 17β-hydroxyl group can be oxidized to a keto group, and other positions can also undergo oxidation.[1][7]
The following diagram illustrates the primary Phase I metabolic pathways of Boldenone as identified in in vitro studies.
Caption: Phase I In Vitro Metabolic Pathways of Boldenone.
Quantitative Data of Boldenone Metabolites
The identification of metabolites in vitro is predominantly achieved through mass spectrometry, which provides mass-to-charge ratio (m/z) data for the parent compound and its metabolites. The following table summarizes the quantitative data for Boldenone and its identified Phase I metabolites from an in vitro study using camel liver.[1]
| Compound | Molecular Formula | Protonated Ion [M+H]⁺ | m/z |
| Boldenone | C₁₉H₂₆O₂ | C₁₉H₂₇O₂⁺ | 287.2006 |
| Hydroxylated Metabolite 1 | C₁₉H₂₆O₃ | C₁₉H₂₇O₃⁺ | 303.1954 |
| Hydroxylated Metabolite 2 | C₁₉H₂₆O₃ | C₁₉H₂₇O₃⁺ | 303.1954 |
| Hydroxylated Metabolite 3 | C₁₉H₂₆O₃ | C₁₉H₂₇O₃⁺ | 303.1954 |
| Androsta-1,4-diene-3,17-dione | C₁₉H₂₄O₂ | C₁₉H₂₅O₂⁺ | 285.1848 |
| Hydroxyandrosta-1,4-diene-3,17-dione | C₁₉H₂₄O₃ | C₁₉H₂₅O₃⁺ | 301.1797 |
| 17-hydroxy-androsta-1-en-3-one | C₁₉H₂₈O₂ | C₁₉H₂₉O₂⁺ | 289.2162 |
Experimental Protocols
The following sections detail the methodologies employed in key in vitro experiments for studying Boldenone metabolism.
This protocol is adapted from a study on Boldenone metabolism using camel liver.[1]
Objective: To generate and identify Phase I metabolites of Boldenone.
Materials:
-
Boldenone (1 mM)
-
NADPH (10 mM in phosphate buffer)
-
Phosphate buffer (100 mM, pH 7.4)
-
Camel liver tissue
-
Ice-cold methanol
-
Eppendorf tubes
-
Shaking water bath
Procedure:
-
Prepare the incubation mixture in an Eppendorf tube containing:
-
50 µL of NADPH (10 mM)
-
10 µL of Boldenone (1 mM)
-
440 µL of phosphate buffer (100 mM, pH 7.4)
-
-
Vortex the mixture and pre-incubate for 3 minutes at 37°C in a shaking water bath.
-
Add a 1 cm cube of camel liver to the mixture.
-
Continue the incubation for 60 minutes at 37°C with constant gentle shaking.
-
Stop the reaction by adding 200 µL of ice-cold methanol.
-
The resulting mixture is then processed for analysis.
Caption: In Vitro Incubation Workflow.
This protocol describes the sample clean-up procedure prior to analysis.[1]
Objective: To extract Boldenone and its metabolites from the incubation mixture for LC-MS/MS analysis.
Materials:
-
Incubation mixture
-
Mobile phase for LC-MS/MS
Procedure:
-
After stopping the reaction, centrifuge the incubation mixture.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness.
-
Reconstitute the dried residue with 50 µL of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
This protocol outlines the analytical conditions for the detection and characterization of Boldenone and its metabolites.[1]
Objective: To separate, detect, and identify Boldenone and its metabolites.
Instrumentation:
-
Dionex UltiMate 3000 UHPLC+ system
-
Thermo Hypersil C18 column (100 × 2.1 mm ID, 5 µm particle size)
-
High-resolution accurate QE mass spectrometer
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: The chromatographic starting conditions were 100:0 (Mobile Phase A: Mobile Phase B).[1] A detailed gradient table is typically provided in the original research paper.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Full scan and product ion scan (MS/MS) modes are used to identify the parent drug and its potential metabolites.[10]
Caption: LC-MS/MS Analysis Workflow.
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including steroids.[4][5][11][12] In the context of Boldenone metabolism, CYP enzymes are primarily responsible for the Phase I oxidative reactions, such as hydroxylation.[2][6]
The general mechanism of CYP-catalyzed reactions involves the activation of molecular oxygen and its insertion into the substrate.[12] This process requires a redox partner, typically NADPH-cytochrome P450 reductase, to transfer electrons from NADPH to the CYP enzyme.[12] The presence of NADPH as a necessary cofactor in the in vitro incubation mixtures further supports the involvement of CYP enzymes in Boldenone metabolism.[1][2]
While specific CYP isoforms responsible for Boldenone metabolism have not been definitively identified in the provided literature, it is well-established that CYP1, CYP2, and CYP3 families are prominent in drug and steroid metabolism.[5][11] For instance, CYP3A4 is known to be a major enzyme in the metabolism of many steroids. Further research using specific CYP isoform inhibitors or recombinant human CYP enzymes would be necessary to pinpoint the exact enzymes involved in the biotransformation of Boldenone.
Conclusion
This technical guide has summarized the current understanding of the in vitro metabolic pathways of Boldenone. The primary metabolic transformations are Phase I hydroxylation and oxidation reactions, leading to the formation of several metabolites. The key methodologies for studying these pathways involve in vitro incubation with liver preparations followed by sophisticated analytical techniques like LC-MS/MS. The central role of cytochrome P450 enzymes in catalyzing these reactions has also been highlighted. The data and protocols presented herein provide a solid foundation for researchers and professionals working on the metabolism, detection, and pharmacology of Boldenone.
References
- 1. epubs.icar.org.in [epubs.icar.org.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations | MDPI [mdpi.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug metabolism: in vitro biotransformation of anabolic steroids in canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroid regulation of drug-metabolizing cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Boldenone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the pharmacokinetic profile of boldenone, an anabolic-androgenic steroid, in various animal models. Due to the limited publicly available data for a compound named "Bolenol," this guide focuses on boldenone, a structurally similar and likely intended subject of interest. Boldenone, often used in its esterified form (e.g., boldenone undecylenate) in veterinary medicine, is valued for its anabolic properties.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for determining appropriate dosing regimens, ensuring efficacy, and assessing safety in both target and non-target species.[3]
This document synthesizes available quantitative data, details experimental methodologies from key studies, and provides visual representations of experimental workflows and metabolic pathways to support further research and drug development.
I. Quantitative Pharmacokinetic Data
The majority of detailed pharmacokinetic data for boldenone is available for horses. Data in other species, such as dogs and rats, is more focused on metabolism and dosing for specific effects rather than comprehensive plasma pharmacokinetics.
Table 1: Pharmacokinetic Parameters of Boldenone in Horses Following a Single Intramuscular Injection
| Parameter | Value | Units | Reference |
| Dose (as boldenone) | 1.1 | mg/kg | [4] |
| Cmax (Peak Plasma Concentration) | 1127.8 | pg/mL | [4] |
| Tmax (Time to Peak Concentration) | Not Reported | - | [4] |
| Absorption Half-Life (t½ absorption) | 8.5 | hours | [4] |
| Elimination Half-Life (t½ elimination) | 123.0 | hours | [4] |
| AUC (Area Under the Curve) | 274.8 | ng·h/mL | [4] |
Data from Soma, L. R., et al. (2007).[4]
Note: The long elimination half-life is characteristic of the slow release of the boldenone ester from the intramuscular depot.[1]
II. Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of pharmacokinetic studies. Below are summaries of methodologies used in boldenone research in various animal models.
A. Pharmacokinetic Study in Horses
This protocol is based on the study conducted by Soma, L. R., et al. (2007).[4]
-
Animal Model: Healthy, adult horses.
-
Drug Formulation and Administration: Boldenone was administered as a single intramuscular (IM) injection at a dose of 1.1 mg/kg.[4]
-
Blood Sampling: Plasma samples were collected over a period of 64 days.[4]
-
Sample Analysis:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the quantification of boldenone in plasma.[4]
-
Sample Preparation: An internal standard (e.g., deuterated boldenone) is typically added to the plasma samples. This is followed by a liquid-liquid extraction step using an organic solvent to isolate the steroid. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for analysis.[3]
-
LC-MS/MS Conditions: A C18 reverse-phase column is commonly used for chromatographic separation with a mobile phase gradient of water and acetonitrile containing formic acid. Detection is achieved using electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM).[3]
-
B. Metabolism Study in Greyhound Dogs
This protocol is based on studies investigating the biotransformation of boldenone in dogs.[5][6]
-
Drug Formulation and Administration: Boldenone was administered orally at a dose of 1 mg/kg.[5][6] In another study, boldenone undecylenate was administered via intramuscular injection.[7]
-
Urine Sample Collection: Urine samples were collected at various time points post-administration (e.g., 2, 4, 8, 12, 24, 72, and 96 hours).[5][6]
-
Sample Analysis:
-
Method: High-performance liquid chromatography/mass spectrometry (HPLC/MS) was used to identify boldenone metabolites.[5][6]
-
Metabolite Identification: The primary metabolites identified were monohydroxylated boldenones and oxidized boldenone. Testosterone was also detected as a metabolite.[6] The major route of conjugation was found to be glucuronidation, with sulfate conjugation being a minor pathway.[5]
-
C. Dosing Regimen in Rats for Anabolic Effects
For studies focusing on the anabolic effects of boldenone in rats, the following protocol is often employed.[8]
-
Animal Model: Male Wistar rats.[8]
-
Drug Formulation and Administration: Boldenone undecylenate is typically dissolved in a sterile vehicle such as sesame oil or olive oil.[8] A common starting dose is 5 mg/kg body weight, administered intramuscularly once a week.[8]
-
Monitoring: Animals are monitored for changes in body weight, muscle mass, and other physiological parameters relevant to the study's objectives.[8]
III. Data in Other Animal Models
Mice and Monkeys
Currently, there is a lack of publicly available, detailed pharmacokinetic studies of boldenone in mice and non-human primates. Further research in these species would be beneficial for a more complete understanding of the interspecies differences in boldenone's pharmacokinetic profile.
IV. Visualizations
Diagrams of Experimental Workflow and Metabolic Pathway
V. Conclusion
The pharmacokinetic profile of boldenone, particularly its undecylenate ester, is characterized by slow absorption and a long elimination half-life following intramuscular administration, as demonstrated in equine studies. Metabolism studies in dogs have identified several phase I and phase II metabolites, with glucuronidation being the primary conjugation pathway. While there is some information on dosing in rats for anabolic effect studies, comprehensive pharmacokinetic data in rodents and non-human primates is limited in the public domain. The provided experimental protocols and visualizations offer a framework for designing and interpreting future studies on the pharmacokinetics of boldenone and related compounds. Further research is warranted to fill the existing data gaps and to better understand the interspecies variability in the disposition of this anabolic agent.
References
- 1. Boldenone undecylenate - Wikipedia [en.wikipedia.org]
- 2. Boldenone undecylenate: mechanism of action, application as veterinary drug and side effects_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. madbarn.com [madbarn.com]
- 5. Characterization of urinary metabolites of testosterone, methyltestosterone, mibolerone and boldebone in greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. benchchem.com [benchchem.com]
The Discovery and History of Bolenol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1][2] First described in scientific literature in 1969, this compound was developed during a period of intense research focused on creating steroids with potent anabolic (muscle-building) properties while minimizing androgenic (masculinizing) side effects.[1] Unlike many of its counterparts, this compound was never commercialized for medical or veterinary use and has remained primarily a subject of academic and research interest.[1] This technical guide provides a comprehensive overview of the discovery, history, and biochemical characteristics of this compound, including detailed experimental protocols and data presented for scientific and research applications.
Introduction and Historical Context
The mid-20th century saw a surge in the development of synthetic steroids, driven by the therapeutic potential of testosterone and its derivatives.[1] The primary goal of this research was to dissociate the anabolic effects from the androgenic effects of these hormones. This led to the creation of a wide array of synthetic AAS, including nandrolone, which serves as the parent compound for this compound.[1]
This compound emerged from research efforts to modify the structure of nandrolone to enhance its anabolic potency and oral bioavailability.[1] The key structural modifications in this compound, the 17α-ethyl group and the 19-nor configuration, were intended to achieve these goals.[1] Although it showed promise in preclinical studies, this compound did not proceed to clinical use and remains a research compound.[1] Its significance lies in its contribution to the understanding of structure-activity relationships (SAR) among anabolic steroids.[1]
Chemical and Physical Properties
This compound is chemically designated as 17α-ethyl-19-norandrost-5-en-17β-ol.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Name | 17α-ethyl-19-norandrost-5-en-17β-ol |
| Molecular Formula | C20H32O |
| Molecular Weight | 288.47 g/mol |
| CAS Number | 16915-78-9 |
| Parent Compound | 19-Nortestosterone (Nandrolone) |
Mechanism of Action: Androgen Receptor Signaling
Like other anabolic-androgenic steroids, this compound exerts its effects primarily through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. The binding of this compound to the AR initiates a cascade of molecular events that ultimately alter gene expression in target tissues.
The generally accepted mechanism of action for androgens like this compound is as follows:
-
Cellular Entry and Receptor Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.
-
Conformational Change and Dimerization: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.
-
Nuclear Translocation: The activated AR-Bolenol complex translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Protein Synthesis: This binding modulates the transcription of these genes, leading to an increase in protein synthesis, which is the basis for its anabolic effects in muscle tissue.
Research has shown that this compound has a lower binding affinity for the androgen receptor compared to testosterone.[1] One study using recombinant rat androgen receptor binding assays found that this compound's binding affinity is approximately 4-9% of that of testosterone and dihydrotestosterone.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound. These are based on standard methodologies for anabolic steroids, as specific, detailed protocols for this compound are not widely published.
Synthesis of this compound from Nandrolone
This protocol describes a plausible synthetic route to this compound starting from the commercially available anabolic steroid, nandrolone. The key step is the 17α-alkylation using an organometallic reagent.
Materials:
-
Nandrolone
-
Anhydrous tetrahydrofuran (THF)
-
Ethylmagnesium bromide (Grignard reagent)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve nandrolone (1 equivalent) in anhydrous THF.
-
Grignard Reaction: Cool the solution to 0°C in an ice bath. Slowly add ethylmagnesium bromide (3 equivalents) in THF via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the androgen receptor using a competitive binding assay with a radiolabeled androgen.
Materials:
-
Recombinant human androgen receptor (AR)
-
[³H]-Mibolerone (radioligand)
-
Unlabeled Mibolerone (for non-specific binding)
-
This compound (test compound)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation cocktail
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled Mibolerone in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, combine the recombinant AR, a fixed concentration of [³H]-Mibolerone, and varying concentrations of either unlabeled Mibolerone (for the standard curve) or this compound.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal absorption or filtration through a glass fiber filter.
-
Scintillation Counting: Transfer the supernatant (containing the bound ligand) or the filter to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-Mibolerone bound against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation Assay
This assay measures the ability of this compound to activate the androgen receptor and induce the transcription of a reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., PC-3 or LNCaP prostate cancer cells)
-
An expression vector for the human androgen receptor (if the cell line does not endogenously express it)
-
A reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound (test compound)
-
Luciferase assay reagent (if using a luciferase reporter)
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the AR expression vector (if needed) and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or a reference androgen (e.g., dihydrotestosterone, DHT) for 24-48 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a lysis buffer.
-
Reporter Gene Assay: Measure the activity of the reporter gene product in the cell lysates. For a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer.
-
Data Analysis: Plot the reporter gene activity against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value/Description | Reference |
| Molecular Weight | 288.47 g/mol | [2] |
| Androgen Receptor Binding Affinity | Approximately 4-9% of testosterone | [1] |
Conclusion and Future Directions
This compound represents an interesting case study in the history of anabolic steroid research. Although it never reached clinical application, its unique structural modifications provide valuable insights into the structure-activity relationships of 19-nortestosterone derivatives.[1] The compound remains a useful tool for in vitro and in vivo studies of androgen receptor function and the downstream effects of anabolic steroid administration.
Future research could focus on several areas:
-
Detailed Pharmacokinetics and Metabolism: Elucidating the metabolic fate of this compound in various biological systems would provide a more complete understanding of its activity and potential for detection.
-
Off-Target Effects: Investigating the interaction of this compound with other steroid hormone receptors (e.g., progesterone and estrogen receptors) could reveal additional mechanisms of action.
-
Comparative Studies: Direct, head-to-head comparisons of this compound with other 17α-alkylated and 19-nor steroids in standardized assays would help to more precisely define its pharmacological profile.
This technical guide has provided a comprehensive overview of the discovery, history, and known properties of this compound, along with representative experimental protocols to facilitate further research into this unique synthetic steroid.
References
An In-Depth Technical Guide to Bolenol (CAS 16915-78-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bolenol (CAS 16915-78-9), a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone (19-nortestosterone). First described in 1969, this compound, also known as 17α-ethyl-19-norandrost-5-en-17β-ol, was developed during a period of intense research aimed at creating steroids with a favorable balance of anabolic to androgenic activity.[1] Although it has been a subject of scientific inquiry for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis, this compound has never been commercially marketed for medical use.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, pharmacology, metabolism, and safety profile of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16915-78-9 | [3] |
| Molecular Formula | C₂₀H₃₂O | [4] |
| Molecular Weight | 288.47 g/mol | [5] |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | [4] |
| Synonyms | 17α-ethyl-19-norandrost-5-en-17β-ol, Ethylnorandrostenol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | White to off-white crystalline powder | General knowledge |
Synthesis and Analytical Methods
Synthesis
The synthesis of this compound typically starts from a nandrolone precursor. A key step in the synthesis is the 17α-alkylation to introduce the ethyl group at the C17 position. This is a common strategy to enhance the oral bioavailability of steroids.
A detailed experimental protocol for the synthesis of this compound has not been widely published in recent literature. However, based on general principles of steroid chemistry, a plausible synthetic route would involve:
-
Protection of the 3-keto group of a suitable nandrolone derivative: This is to prevent its reaction during the subsequent alkylation step.
-
17α-Alkylation: Reaction with an organometallic ethylating agent, such as ethylmagnesium bromide (a Grignard reagent), to introduce the ethyl group at the C17 position.
-
Deprotection and Isomerization: Removal of the protecting group and, if necessary, isomerization to yield the final this compound structure.
-
Purification: The crude product would then be purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound.
Analytical Methods
The analysis of this compound, like other anabolic steroids, typically relies on chromatographic and mass spectrometric techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the detection and quantification of anabolic steroids. Derivatization is often required to improve the volatility and thermal stability of the analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the analysis of steroids in complex biological matrices without the need for derivatization.
A general workflow for the analysis of this compound in biological samples is depicted below.
A specific, validated analytical method for this compound would require optimization of the following parameters:
-
Sample Preparation: Choice of extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate this compound from the biological matrix.
-
Chromatographic Conditions: Selection of an appropriate column, mobile phase composition, and gradient for optimal separation.
-
Mass Spectrometry Parameters: Optimization of ionization source conditions and selection of specific precursor and product ions for selective detection and quantification.
Pharmacology
Mechanism of Action
This compound exerts its effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects of the steroid.
Pharmacodynamics
This compound exhibits both anabolic and androgenic properties. In vitro studies have shown that this compound has a lower binding affinity for the androgen receptor compared to testosterone, with a relative binding affinity of approximately 4-9%.[2]
An in vivo study in castrated male rats demonstrated that this compound is equipotent to testosterone in stimulating the growth of the levator ani muscle (an indicator of anabolic activity). However, it was found to be less potent than testosterone in stimulating the growth of the prostate and seminal vesicles (indicators of androgenic activity).[2] This suggests a potentially more favorable anabolic-to-androgenic ratio for this compound compared to testosterone.
| Parameter | This compound | Testosterone | Reference |
| Relative Binding Affinity to AR | 4-9% | 100% | [2] |
| Anabolic Activity (Levator Ani Muscle Growth) | Equipotent | Standard | [2] |
| Androgenic Activity (Prostate/Seminal Vesicle Growth) | Less potent | Standard | [2] |
Metabolism
This compound is expected to undergo metabolism in the liver through Phase I and Phase II reactions.
-
Phase I Metabolism: This primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a likely key enzyme. Hydroxylation at various positions on the steroid nucleus is a probable metabolic pathway. The 17α-ethyl group may also be a site for oxidation. Additionally, there is a possibility of conversion to 19-nortestosterone derivatives through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).
-
Phase II Metabolism: The hydroxylated metabolites formed during Phase I are then conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble compounds that can be readily excreted in the urine.
Detailed studies identifying the specific chemical structures of this compound metabolites are limited in the publicly available literature.
Therapeutic Potential and Toxicology
Therapeutic Potential
Due to its anabolic properties, this compound has been considered for potential therapeutic applications in conditions characterized by muscle wasting, such as those associated with chronic illnesses, and for the treatment of osteoporosis.[2] Its ability to promote protein synthesis and increase muscle mass makes it a candidate for further investigation in these areas. However, as it was never commercially developed, clinical data on its efficacy and safety in humans are lacking.
Toxicology and Safety Profile
There is a lack of specific toxicological studies on this compound. However, as a 17α-alkylated anabolic-androgenic steroid, it is presumed to carry similar risks to other compounds in this class. Potential adverse effects associated with AAS include:
-
Hepatotoxicity: 17α-alkylated steroids are known to have the potential to cause liver damage.
-
Cardiovascular Effects: Negative impacts on cholesterol levels, blood pressure, and cardiac structure and function.
-
Endocrine Disruption: Suppression of endogenous testosterone production, testicular atrophy, and infertility in males. In females, virilization effects such as hirsutism, voice deepening, and menstrual irregularities can occur.
-
Psychological Effects: Mood swings, aggression, and dependence.
Given these potential risks, the therapeutic use of any AAS requires careful consideration of the benefit-risk profile.
Conclusion
This compound is a synthetic anabolic-androgenic steroid with a distinct pharmacological profile characterized by a potentially favorable separation of anabolic and androgenic effects. While it has been a subject of scientific interest for its potential therapeutic applications, its development was never advanced to clinical use. This technical guide has summarized the available information on its chemical properties, synthesis, analytical methods, pharmacology, metabolism, and potential toxicities. Further research, including detailed metabolic and long-term safety studies, would be necessary to fully characterize this compound and evaluate any potential for future therapeutic development.
References
An In-Depth Technical Guide to Bolenol (C20H32O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bolenol (C20H32O), a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone (19-nortestosterone).[1] Chemically designated as 17α-ethyl-19-norandrost-5-en-17β-ol, this compound was first described in 1969.[1] As an orally active AAS, it has garnered interest for its potential anabolic effects, which are characteristic of androgens. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, mechanism of action through the androgen receptor signaling pathway, and relevant experimental protocols for its evaluation. Quantitative data on its biological activity, where available, are presented to facilitate comparative analysis.
Physicochemical Properties
This compound is a steroid characterized by a 19-nor configuration and a 17α-ethyl group.[1] Its molecular formula is C20H32O, with a corresponding molecular weight of approximately 288.47 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C20H32O | [1] |
| Molecular Weight | 288.47 g/mol | [1] |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | [1] |
| CAS Number | 16915-78-9 | [1] |
Synthesis
The synthesis of this compound typically originates from a nandrolone precursor. A general synthetic approach involves the following key steps:
-
Protection of the 3-keto group: The ketone at the C-3 position of the nandrolone starting material is often protected to prevent its reaction in the subsequent step.
-
17α-alkylation: An ethyl group is introduced at the C-17 position. This is commonly achieved through a Grignard reaction using an ethyl magnesium halide (e.g., ethylmagnesium bromide).
-
Deprotection and Isomerization: The protecting group at C-3 is removed, and the double bond is isomerized to the Δ⁵ position to yield this compound.
Mechanism of Action: Androgen Receptor Signaling
This compound, like other anabolic steroids, exerts its biological effects primarily through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[3][4][5] The binding of this compound to the AR initiates a cascade of molecular events that ultimately leads to changes in gene expression, promoting the anabolic effects for which this class of compounds is known.
The androgen receptor signaling pathway can be summarized as follows:
-
Ligand Binding: this compound, being lipophilic, can diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm.[4] This binding induces a conformational change in the receptor.
-
Receptor Activation and Translocation: Upon ligand binding, heat shock proteins (HSPs) that are associated with the unbound receptor dissociate, and the AR undergoes dimerization.[4][6] The activated AR dimer then translocates into the nucleus.[3][6]
-
DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[3][4] This binding, along with the recruitment of co-activator proteins, modulates the transcription of these genes, leading to an increase in protein synthesis in tissues like skeletal muscle.[5][6]
References
An In-Depth Technical Guide to the Biological Activity of 17α-ethyl-19-norandrost-5-en-17β-ol (Norboletone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 17α-ethyl-19-norandrost-5-en-17β-ol, a synthetic anabolic-androgenic steroid (AAS) more commonly known as Norboletone. Developed in 1966 by Wyeth Laboratories under the proposed brand name Genabol, Norboletone was investigated for its potential therapeutic applications in promoting weight gain and treating short stature.[1] However, due to concerns regarding its toxicity, it was never commercially marketed.[1] In the early 2000s, Norboletone resurfaced as a "designer steroid" in sports, leading to its identification in athletes' urine samples and subsequent prohibition by the World Anti-Doping Agency.[1] This document collates available data on its anabolic and androgenic properties, mechanism of action, and associated toxicities, presenting it in a structured format for scientific and research professionals.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
| Synonyms | Norboletone, Norbolethone, Genabol, 17α-Ethyl-18-methyl-19-nortestosterone |
| Chemical Formula | C₂₁H₃₂O₂ |
| Molar Mass | 316.485 g/mol |
| CAS Number | 1235-15-0 |
| Drug Class | Anabolic-Androgenic Steroid (AAS) |
Biological Activity and Pharmacological Profile
Norboletone is an orally active synthetic AAS derived from 19-nortestosterone.[1] Its structural modifications were designed to enhance its anabolic (muscle-building) properties while minimizing androgenic (masculinizing) effects.[2]
Anabolic and Androgenic Potency
The anabolic and androgenic activities of steroids are typically determined using the Hershberger assay in castrated male rats. This assay measures the increase in weight of the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles and ventral prostate (indicators of androgenic activity).
Table 1: Reported Anabolic and Androgenic Ratings
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |
| Norboletone | 350 (unverified) | 20 (unverified) | 17.5:1 (unverified) |
| Testosterone | 100 | 100 | 1:1 |
Mechanism of Action
As an AAS, Norboletone's primary mechanism of action is binding to and activating the androgen receptor (AR). The activated AR then translocates to the cell nucleus and binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes involved in protein synthesis and muscle growth.
References
Methodological & Application
Application Notes and Protocols for Bolenol In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1] As an AAS, its mechanism of action is anticipated to be mediated through the androgen receptor (AR), influencing cellular processes such as proliferation, differentiation, and apoptosis.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of this compound, focusing on its effects on cell viability, proliferation, and apoptosis. The provided protocols are foundational and can be adapted for various cell lines relevant to the user's research focus, such as prostate cancer cells (LNCaP, PC-3), breast cancer cells (MCF-7, T47D), or muscle precursor cells (C2C12).
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes hypothetical quantitative data for the in vitro effects of this compound on different cancer cell lines. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.
| Cell Line | Assay Type | Parameter | This compound Concentration | Result |
| LNCaP (Prostate Cancer) | Cell Viability (MTT) | IC50 | 72 hours | 25 µM |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | IC50 | 72 hours | 45 µM |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | IC50 | 72 hours | 30 µM |
| LNCaP (Prostate Cancer) | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 50 µM (48h) | 40% |
| MCF-7 (Breast Cancer) | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 50 µM (48h) | 35% |
| LNCaP (Prostate Cancer) | Proliferation (BrdU) | % Inhibition | 25 µM (72h) | 50% |
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
Anabolic-androgenic steroids like this compound typically exert their effects by binding to the androgen receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that can influence cell survival and proliferation.[4]
Androgen Receptor (AR) signaling pathway activated by this compound.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram outlines a typical workflow for assessing the in vitro effects of this compound on cultured cells.
General experimental workflow for this compound in vitro cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
Materials:
-
Target cell line (e.g., LNCaP, PC-3, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of this compound concentration.[8]
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is compromised.[10]
Materials:
-
Target cell line
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 2 mL of complete culture medium in 6-well plates.
-
Incubate for 24 hours to allow for attachment.
-
Treat cells with the desired concentrations of this compound and a vehicle control.
-
Incubate for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[11]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour using a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data analysis will quadrant the cell population:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Cell Proliferation Assessment using BrdU Incorporation Assay
Principle: This assay measures DNA synthesis as a marker for cell proliferation.[7] Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[5][12] The incorporated BrdU is then detected using a specific anti-BrdU antibody, which is typically conjugated to an enzyme (e.g., HRP) for colorimetric detection or a fluorophore for fluorescent detection.
Materials:
-
Target cell line
-
96-well plates
-
This compound stock solution
-
BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, and substrate)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, steps 1 and 2).
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well.
-
Incubate for 2-4 hours at 37°C to allow for BrdU incorporation.
-
-
Fixing and Denaturation:
-
Remove the culture medium.
-
Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.
-
-
Antibody Incubation:
-
Remove the fixing/denaturing solution.
-
Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with the provided wash buffer.
-
-
Substrate Addition and Measurement:
-
Add the substrate solution (e.g., TMB for HRP-conjugated antibodies) to each well.
-
Incubate until a color change is observed.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is directly proportional to the amount of DNA synthesis and thus, cell proliferation.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of bolandiol (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Bolenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol), a synthetic anabolic-androgenic steroid, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the analysis of structurally related 19-nor steroids and are intended to serve as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a derivative of nandrolone, characterized by the absence of the C19 methyl group and the presence of a 17α-ethyl group, which enhances its oral bioavailability.[1] Accurate and precise quantification of this compound is crucial for various applications, including pharmaceutical development, metabolic studies, and doping control. Reversed-phase HPLC with UV detection is a widely used, reliable, and accessible technique for the analysis of steroids.[2][3][4][5] This document details the necessary protocols for sample preparation, chromatographic separation, and detection of this compound.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
2.2. Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
2.3. Sample Preparation
2.3.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
2.3.2. Sample Preparation from a Formulation (e.g., tablets, capsules)
-
Accurately weigh and finely powder a representative number of tablets or the content of capsules.
-
Transfer a portion of the powder equivalent to a target concentration of this compound into a volumetric flask.
-
Add methanol to approximately 70% of the flask volume and sonicate for 15-20 minutes to ensure complete dissolution of this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
2.4. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 70:30, v/v) or Methanol and Water (e.g., 80:20, v/v). A gradient elution can also be developed for separating impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm or 240 nm[2][5] (based on the UV absorbance spectrum of this compound) |
| Injection Volume | 10 µL |
Data Presentation: Quantitative Analysis
The following tables summarize the expected performance characteristics of a validated HPLC method for this compound, based on typical data for similar steroid analyses.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2.0%, Interday: ≤ 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | To be determined experimentally (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically in the ng/mL range) |
Visualization of Experimental Workflow and Metabolic Pathway
4.1. HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
4.2. Postulated Metabolic Pathway of this compound
The metabolic fate of this compound is expected to follow pathways common to other 19-nor steroids, primarily involving enzymatic hydroxylation and subsequent conjugation for excretion. The following diagram provides a postulated metabolic pathway for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Bolenol by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bolenol (17α-methyl-androst-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS). Its detection is crucial in various fields, including anti-doping control in sports and food safety. Mass spectrometry (MS), coupled with chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the high sensitivity and specificity required for the unequivocal identification and quantification of this compound and its metabolites in complex biological matrices. This document provides detailed application notes and protocols for the detection of this compound using both GC-MS and LC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of this compound and its related compounds using mass spectrometry techniques from various studies.
Table 1: Quantitative Parameters for this compound Detection by LC-MS/MS
| Analyte | Matrix | LOQ | LOD | Recovery | Linearity | Citation |
| This compound | Whole Blood | 5 ng/mL | 1 ng/mL | Not Specified | 5-1000 ng/mL | [1] |
| This compound | Blood, Muscular Tissue, Urine | 0.5 ng/mL (Blood) | Not Specified | Satisfactory | Satisfactory | [2] |
| 17β-boldenone | Bovine Liver | Not Specified (CCα: 0.17 µg/kg, CCβ: 0.29 µg/kg) | Not Specified | ~100% | Not Specified | [3] |
| This compound Esters | Dried Blood Spots | Not Specified | <0.1-0.9 ng/mL | Not Specified | Not Specified | [4] |
LOQ: Limit of Quantification, LOD: Limit of Detection, CCα: Decision Limit, CCβ: Detection Capability
Table 2: Quantitative Data for GC-MS Analysis of TMS-Derivatized this compound Metabolites
| Compound | Approximate Retention Time (min) | Key Diagnostic Ions (m/z) |
| 5β-androst-1-en-17β-ol-3-one (BM1) | Varies | To be determined based on specific method |
| 5β-androst-1-ene-3α,17β-diol | Varies | To be determined based on specific method |
| 5β-androst-1-en-3α-ol-17-one | Varies | To be determined based on specific method |
| 17α-boldenone (epiboldenone) | Varies | To be determined based on specific method |
Retention times and diagnostic ions are dependent on the specific chromatographic conditions and instrument used.[5]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Metabolites in Urine
This protocol details the necessary steps from sample preparation to GC-MS analysis for the detection of this compound and its metabolites.
1. Sample Preparation: Hydrolysis and Solid-Phase Extraction (SPE)
Many metabolites of this compound are excreted in urine as glucuronide conjugates, which requires an enzymatic hydrolysis step to cleave the conjugate and allow for extraction of the free steroid.[5]
-
Materials:
-
Urine sample (2 mL)
-
Phosphate buffer (0.8 M, pH 7.0)
-
β-glucuronidase from E. coli
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Acetonitrile
-
-
Procedure:
-
To 2 mL of urine, add 0.75 mL of 0.8 M phosphate buffer (pH 7.0).[5]
-
Add 50 µL of β-glucuronidase solution.[5]
-
Vortex the mixture and incubate at 52°C for 3 hours.[5]
-
After cooling to room temperature, add 2 mL of water.[1]
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[1][5]
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.[1][5]
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 30% (v/v) acetonitrile in water.[1]
-
Dry the cartridge under vacuum for 5 minutes.[1]
-
Elute the analytes with 3 mL of methanol.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
2. Derivatization for GC-MS
To improve the volatility and chromatographic behavior of this compound and its hydroxylated metabolites for GC-MS analysis, a derivatization step to form trimethylsilyl (TMS) ethers is necessary.[5]
-
Materials:
-
Dried sample extract from SPE
-
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)
-
Pyridine (optional)
-
-
Procedure:
3. GC-MS Instrumental Parameters
The following are typical GC-MS parameters. These may need to be optimized based on the specific instrument and column used.
-
Gas Chromatograph (GC):
-
Injector: Splitless mode at 280°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 300°C, and hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-650) or Selected Ion Monitoring (SIM) for targeted analysis
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Protocol 2: LC-MS/MS Analysis of this compound in Biological Samples
This protocol is a general guideline for the analysis of this compound in matrices like blood, tissue, and urine using LC-MS/MS.
1. Sample Preparation
-
Solid-Phase Extraction (SPE): A validated SPE method is recommended for the extraction of this compound from blood, muscular tissue, and urine samples.[2]
-
Liquid-Liquid Extraction (LLE): For bovine liver, an enzymatic hydrolysis followed by extraction with ethyl acetate, methanol, and hexane has been reported.[3]
-
Dried Blood Spot (DBS) Extraction: For this compound esters in DBS, a specific extraction protocol would be required, which may involve derivatization with methyloxime to enhance sensitivity.[4]
2. LC-MS/MS Instrumental Parameters
The following are general LC-MS/MS parameters that should be optimized for the specific application.
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions: Specific precursor and product ions for this compound and any internal standards should be determined and optimized.
-
Visualizations
This compound Metabolism
This compound undergoes extensive metabolism in the body, primarily through hydrogenation, oxidation, and hydroxylation.[5] The major metabolites found in urine include 5β-androst-1-en-17β-ol-3-one (BM1), 5β-androst-1-ene-3α,17β-diol, and 5β-androst-1-en-3α-ol-17-one.[5]
Caption: Metabolic pathway of this compound.
Experimental Workflow for GC-MS Analysis
The workflow for analyzing this compound and its metabolites by GC-MS involves several key stages, from sample collection to data analysis.
Caption: Experimental workflow for GC-MS analysis.
Logical Relationship for LC-MS/MS Method Development
Developing a robust LC-MS/MS method requires a logical progression of optimization steps.
Caption: LC-MS/MS method development workflow.
References
- 1. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry method to determine boldenone in bovine liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous detection of testosterone, nandrolone, and boldenone esters in dried blood spots for doping control in sports by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Bolenol as a Reference Standard in Steroid Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone).[1][2] First described in 1969, it was developed during a period of intense research into modified steroid structures aimed at enhancing anabolic effects while minimizing androgenic properties.[1] Although never commercialized for medical use, this compound serves as a valuable reference standard in steroid research, aiding in the elucidation of the mechanisms of action of anabolic steroids.[1] Its unique 19-nor configuration and a 17α-ethyl group contribute to its distinct biological activity, primarily mediated through interaction with the androgen receptor.[1]
These application notes provide detailed information on the physicochemical properties, synthesis, and analytical applications of this compound as a reference standard. The protocols outlined below are intended to guide researchers in its use for qualitative and quantitative analysis of steroids in various matrices.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 17α-ethyl-19-norandrost-5-en-17β-ol | [1][2] |
| Synonyms | Ethylnorandrostenol | [2] |
| CAS Number | 16915-78-9 | [1][2] |
| Molecular Formula | C₂₀H₃₂O | [1][2][3] |
| Molecular Weight | 288.47 g/mol | [2][3] |
| Exact Mass | 288.245315640 Da | [1] |
| Appearance | White to off-white solid | Assumed based on similar steroids |
| Purity | ≥98% | Typical for reference standards |
| Melting Point | Not available | |
| Specific Rotation | Not available | |
| Solubility | Soluble in methanol, ethanol, chloroform, and other organic solvents. | Assumed based on similar steroids |
Chromatographic and Spectrometric Data for this compound (as TMS derivative)
| Parameter | Value |
| GC Retention Index | Not specifically available; would be determined experimentally relative to n-alkanes. |
| HPLC Retention Time | Dependent on specific method conditions (column, mobile phase, flow rate). |
| Key Mass Fragments (m/z) | Expected characteristic fragments for silylated 19-norsteroids. Likely fragments would include the molecular ion and losses of the ethyl group, hydroxyl group, and parts of the steroid backbone. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 19-Nortestosterone
This protocol describes a general procedure for the synthesis of this compound via Grignard reaction with an ethyl magnesium halide on a protected 19-nortestosterone precursor.
Workflow Diagram:
Caption: Synthesis workflow for this compound from 19-Nortestosterone.
Materials:
-
19-Nortestosterone
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Dry toluene
-
Ethyl magnesium bromide solution in THF (e.g., 1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (e.g., 2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Protection of the 3-keto group:
-
Dissolve 19-nortestosterone in dry toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the protected steroid.
-
-
Grignard Reaction:
-
Dissolve the protected 19-nortestosterone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the ethyl magnesium bromide solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
-
Deprotection:
-
Add 2 M hydrochloric acid to the reaction mixture and stir at room temperature to hydrolyze the ketal protecting group.
-
Monitor the deprotection by TLC.
-
Once complete, extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing this compound and combine them.
-
Evaporate the solvent to yield the purified this compound.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
-
Protocol 2: Qualitative and Quantitative Analysis of this compound by GC-MS
This protocol outlines a general method for the analysis of this compound in biological samples, such as urine, using Gas Chromatography-Mass Spectrometry (GC-MS) after enzymatic hydrolysis, solid-phase extraction (SPE), and derivatization.
Workflow Diagram:
Caption: Workflow for the GC-MS analysis of this compound in urine.
Materials:
-
Urine sample
-
Phosphate buffer (pH 7)
-
β-glucuronidase from E. coli
-
C18 SPE cartridges
-
Methanol, deionized water, acetonitrile
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide/ethanethiol (catalyst, optional)
-
This compound reference standard
Procedure:
-
Sample Preparation and Hydrolysis:
-
To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 55°C for 1-3 hours to hydrolyze steroid conjugates.
-
Cool the sample to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 30% (v/v) acetonitrile in water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of MSTFA (and catalyst if used).
-
Seal the vial and heat at 60°C for 20-30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Conditions (example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
-
Data Analysis:
-
Identify the this compound-TMS derivative peak by comparing its retention time and mass spectrum with that of the this compound reference standard prepared and analyzed under the same conditions.
-
For quantitative analysis, prepare a calibration curve using the this compound reference standard and an appropriate internal standard.
-
Protocol 3: Analysis of this compound by HPLC-UV
This protocol provides a general method for the determination of this compound using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Sample dissolved in a suitable solvent (e.g., methanol or acetonitrile)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
HPLC Conditions (example):
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm (or a wavelength determined by UV scan of the reference standard).
-
-
Analysis:
-
Inject the standard solutions to establish the retention time and generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 4: Stability Testing of this compound Reference Standard
This protocol outlines a general approach for assessing the stability of a this compound reference standard under various stress conditions, in accordance with ICH guidelines.
Workflow Diagram:
Caption: Workflow for stability testing of this compound.
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a methanolic solution and add 1 M HCl. Heat at 60°C for a specified time. Neutralize before analysis.
-
Base Hydrolysis: Dissolve this compound in a methanolic solution and add 1 M NaOH. Heat at 60°C for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Dissolve this compound in a methanolic solution and add 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid reference standard at elevated temperatures (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the solid reference standard to UV light (e.g., 254 nm) for a specified duration.
-
-
Analysis:
-
At predetermined time points, analyze the stressed samples using a validated stability-indicating HPLC or GC-MS method (as described in Protocols 2 and 3).
-
The method should be able to separate the intact this compound from any degradation products.
-
-
Evaluation:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Determine the degradation pathway and identify the major degradation products if possible.
-
Assess the stability of the this compound reference standard under the tested conditions.
-
Signaling Pathway
This compound, as an anabolic-androgenic steroid, is expected to exert its biological effects primarily through the androgen receptor (AR) signaling pathway.
Androgen Receptor Signaling Pathway Diagram:
Caption: this compound-mediated androgen receptor signaling pathway.
Pathway Description:
-
Binding: this compound enters the target cell and binds to the androgen receptor (AR) located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).
-
Activation: Upon binding of this compound, the AR undergoes a conformational change, leading to the dissociation of the HSPs.
-
Nuclear Translocation: The activated AR-Bolenol complex translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Transcription and Protein Synthesis: The binding of the AR dimer to AREs initiates the transcription of androgen-responsive genes, leading to the synthesis of specific proteins that mediate the anabolic effects of this compound, such as increased muscle protein synthesis.[1]
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided analytical conditions are examples and may require optimization for specific instruments and applications.
References
Application Notes and Protocols for Studying Androgen Receptor Signaling Using Bolenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone).[1] As a synthetic steroid, this compound is a valuable tool for researchers studying androgen receptor (AR) signaling pathways. Its unique chemical structure, featuring a 17α-ethyl group, provides oral bioavailability and metabolic stability, making it suitable for both in vitro and in vivo studies.[1] this compound interacts with the androgen receptor to stimulate muscle growth and has been noted for its tissue selectivity, showing preferential anabolic effects on muscle tissue compared to reproductive organs.[1] This document provides detailed application notes and protocols for utilizing this compound to investigate AR-mediated signaling cascades.
Mechanism of Action: Androgen Receptor Signaling
The biological effects of androgens are predominantly mediated by the androgen receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[2][3] Upon binding to an androgen like this compound, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2][4] Within the nucleus, the ligand-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This classical or genomic pathway is the primary mechanism through which this compound exerts its anabolic effects.[1]
Beyond the classical genomic pathway, androgens can also elicit rapid, non-genomic effects through membrane-associated ARs, activating various downstream signaling cascades.[2]
Androgen Receptor Signaling Pathway
Caption: Classical (Genomic) Androgen Receptor Signaling Pathway Activated by this compound.
Quantitative Data
Table 1: In Vitro Receptor Binding Affinity of Bolandiol [5]
| Receptor | Ligand | IC50 (nM) | Relative Binding Affinity (%) |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 1.0 | 100 |
| Bolandiol | 44.0 | 2.3 | |
| Estrogen Receptor α (ERα) | Estradiol (E2) | 0.2 | 100 |
| Bolandiol | 6.7 | 3.0 | |
| Estrogen Receptor β (ERβ) | Estradiol (E2) | 0.1 | 100 |
| Bolandiol | 10.0 | 1.0 |
Table 2: In Vitro Functional Activity of Bolandiol in Reporter Gene Assays [5]
| Receptor | Reporter Assay | Ligand | EC50 (nM) | Relative Potency (%) |
| Androgen Receptor (AR) | 3XHRE-LUC in CV-1 cells | Dihydrotestosterone (DHT) | 0.1 | 100 |
| Bolandiol | 2.3 | 4.3 | ||
| Estrogen Receptor α (ERα) | 3XERE-LUC in T47Dco cells | Estradiol (E2) | 0.0155 | 100 |
| Bolandiol | 0.52 | 3.0 | ||
| Estrogen Receptor β (ERβ) | pGL3-ERE-LUC in HEK-293 cells | Estradiol (E2) | 0.01 | 100 |
| Bolandiol | 1.0 | 1.0 |
Experimental Protocols
The following are detailed protocols that can be adapted for the study of this compound.
Protocol 1: Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Caption: Workflow for an Androgen Receptor Competitive Binding Assay.
1.1. Materials
-
Androgen Receptor Source: Cytosol prepared from the ventral prostate of adult male rats.[1]
-
Radiolabeled Ligand: [³H]R1881 (Methyltrienolone).
-
Test Compound: this compound.
-
Buffers:
-
TEDG Buffer (Low-Salt): Tris-HCl, EDTA, DTT, Glycerol.
-
High-Salt TEDG Buffer: TEDG with KCl.
-
-
Separation Matrix: Hydroxylapatite (HAP) slurry.
-
Scintillation Cocktail.
-
Equipment: Refrigerated centrifuge, scintillation counter, digital pipettes.
1.2. Method
-
Preparation of Rat Prostate Cytosol:
-
Euthanize adult male rats and excise the ventral prostates.
-
Homogenize the tissue in ice-cold low-salt TEDG buffer.
-
Centrifuge the homogenate at 30,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (cytosol) and determine the protein concentration.[1]
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and a reference androgen (e.g., unlabeled R1881) in ethanol.
-
In microcentrifuge tubes, add the test compounds and the radiolabeled ligand ([³H]R1881) at a final concentration of approximately 1 nM.
-
Add the prepared rat prostate cytosol to each tube.
-
Incubate the mixture overnight at 4°C.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold HAP slurry to each tube to bind the AR-ligand complexes.
-
Wash the HAP pellets with high-salt TEDG buffer to remove non-specifically bound ligand.
-
-
Quantification and Analysis:
-
Add scintillation cocktail to the washed HAP pellets.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]R1881 against the concentration of the competitor (this compound or reference androgen).
-
Calculate the IC50 value for this compound and determine its relative binding affinity (RBA) compared to the reference androgen.[1]
-
Protocol 2: AR-Mediated Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate or inhibit the transcriptional activity of the androgen receptor.
Caption: Workflow for an AR-Mediated Luciferase Reporter Gene Assay.
2.1. Materials
-
Cell Line: A suitable cell line that does not endogenously express AR (e.g., CV-1, HEK-293) or a cell line that endogenously expresses AR (e.g., LNCaP).[6][7]
-
Plasmids:
-
An AR expression vector (e.g., pCMV-hAR).
-
An ARE-driven luciferase reporter vector (e.g., pGL3-ARE-luc).
-
-
Transfection Reagent.
-
Cell Culture Media and Reagents.
-
Test Compound: this compound.
-
Luciferase Assay Reagent.
-
Equipment: Cell culture incubator, luminometer.
2.2. Method
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate media.
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of this compound.
-
Include a vehicle control and a positive control (e.g., DHT).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the EC50 value for agonistic activity or the IC50 value for antagonistic activity.[6]
-
Protocol 3: In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
This in vivo assay is used to differentiate the anabolic and androgenic effects of a compound in a rodent model.[4][8]
3.1. Animal Model
-
Immature, castrated male Sprague-Dawley rats.[8]
3.2. Method
-
Acclimation and Castration:
-
Acclimate the animals for a few days before castration.
-
Castrate the rats and allow for a post-operative recovery and atrophy period of 7-10 days.[4]
-
-
Treatment:
-
Administer this compound daily for 7-10 consecutive days via oral gavage or subcutaneous injection.[8]
-
Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
-
Necropsy and Tissue Collection:
-
Data Analysis:
-
Compare the weights of the target tissues in the this compound-treated groups to the vehicle control group.
-
Calculate the anabolic-to-androgenic ratio by comparing the dose-response curves for the levator ani muscle versus the androgenic tissues.[4]
-
Conclusion
This compound serves as a valuable research tool for elucidating the mechanisms of androgen receptor signaling. The protocols outlined in this document provide a framework for characterizing the binding affinity, functional activity, and in vivo effects of this compound and other androgenic compounds. By employing these standardized assays, researchers can gain a deeper understanding of AR-mediated pathways and their role in health and disease.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bolenol (Boldenone) for Muscle Hypertrophy Research in Animal Models
A Note on Terminology: The term "Bolenol" is not commonly found in scientific literature. It is highly probable that this is a misspelling of Boldenone , a well-researched synthetic anabolic-androgenic steroid (AAS) derived from testosterone. The following application notes and protocols are based on the available scientific data for Boldenone.
Introduction
Boldenone, often available as boldenone undecylenate, is an anabolic steroid developed for veterinary use. It exhibits strong anabolic and moderate androgenic properties. In animal models, Boldenone is utilized to study its effects on muscle hypertrophy, protein synthesis, and nitrogen retention. These notes provide an overview of its mechanism of action, quantitative effects on muscle growth, and detailed protocols for its application in research settings. The anabolic activity of Boldenone lies in its ability to increase protein synthesis and promote a positive nitrogen balance within the body, which is a prerequisite for muscle tissue growth.[1]
Data Presentation: Quantitative Effects of Boldenone on Muscle Hypertrophy
The following tables summarize the quantitative data from studies on the effects of Boldenone and other anabolic steroids on various physiological parameters related to muscle hypertrophy in different animal models.
| Animal Model | Anabolic Steroid | Dosage | Duration | Muscle | Parameter | Percentage Change from Control | Reference |
| Rabbit | Nandrolone Decanoate | Not Specified | 12 weeks | Tibialis Anterior | Wet Weight | +38% | [2] |
| Rabbit | Nandrolone Decanoate | Not Specified | 12 weeks | Tibialis Anterior | Max. Cross-Sectional Area | +27% | [2] |
Table 1: Effects of Anabolic Steroids on Muscle Mass and Fiber Size. Note: Data for Nandrolone Decanoate is used as a proxy to illustrate the typical magnitude of effects of anabolic steroids on muscle hypertrophy in the absence of specific quantitative data for Boldenone on these exact parameters in the reviewed literature.
| Animal Model | Boldenone Undecylenate Dosage | Duration | Key Findings | Reference |
| Rabbit | 5 mg/kg (2 or 3 injections) | 4 weeks post-last injection | Significant increase in final body weight, daily weight gain, and feed efficiency. | [3] |
| Broiler Chick | 5 mg/kg (single injection) | 3 weeks | Significant increase in total protein and globulins. | [4] |
| Rabbit | 5 mg/kg (1, 2, or 3 injections) | 3, 6, or 9 weeks | Significant increase in serum total protein and globulin. | [5] |
Table 2: Effects of Boldenone on Body Weight and Protein Levels.
Signaling Pathways
The primary mechanism of action for Boldenone in promoting muscle hypertrophy is through its interaction with the androgen receptor (AR). This interaction initiates a cascade of signaling events that lead to increased protein synthesis and decreased protein degradation.
Caption: Boldenone's mechanism of action for muscle hypertrophy.
Experimental Protocols
The following are generalized protocols for investigating the effects of Boldenone on muscle hypertrophy in animal models, based on common practices found in the literature.
Protocol 1: General Study of Anabolic Effects in Rats
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized to the facility for at least one week prior to the start of the experiment.
-
Groups:
-
Control Group: Receives vehicle (e.g., sesame oil) injections.
-
Boldenone Group: Receives Boldenone undecylenate injections.
-
-
Dosage and Administration:
-
A common dosage is 5 mg/kg body weight of Boldenone undecylenate.
-
The compound is dissolved in a sterile vehicle like sesame oil.
-
Administered via intramuscular injection into the hind limb once a week.
-
-
Duration: 8-12 weeks.
-
Data Collection:
-
Body weight is measured weekly.
-
At the end of the study, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus) are dissected and weighed.
-
Muscle tissue can be prepared for histological analysis to measure muscle fiber cross-sectional area.
-
Blood samples can be collected for biochemical analysis (e.g., total protein, albumin).
-
Protocol 2: Histological Analysis of Muscle Fibers
-
Tissue Preparation:
-
Following dissection, muscle samples are frozen in isopentane cooled by liquid nitrogen.
-
Transverse sections (8-10 µm) are cut using a cryostat.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) staining can be used for general morphological assessment.
-
Immunohistochemistry for specific fiber types (e.g., using antibodies against different myosin heavy chain isoforms) can also be performed.
-
-
Image Analysis:
-
Images of the stained sections are captured using a microscope with a digital camera.
-
Image analysis software is used to measure the cross-sectional area of individual muscle fibers.
-
A sufficient number of fibers should be measured from multiple fields of view to ensure representative data.
-
Experimental Workflow Visualization
Caption: A typical workflow for an animal study on Boldenone.
Conclusion
Boldenone demonstrates significant anabolic effects in animal models, leading to increased body weight and protein levels. While specific quantitative data on muscle mass and fiber size for Boldenone is not as readily available as for other anabolic steroids, the existing evidence strongly supports its hypertrophic properties. The provided protocols offer a foundation for researchers to design and conduct studies to further elucidate the mechanisms and quantitative effects of Boldenone on muscle physiology. Future research should focus on obtaining more precise measurements of muscle hypertrophy and protein synthesis rates in response to varying doses and durations of Boldenone administration.
References
- 1. benchchem.com [benchchem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Evaluation of boldenone as a growth promoter in broilers: safety and meat quality aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological and biochemical changes after boldenone injection in adult rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Bolenol in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone)[1][2]. First described in 1969, its unique structure, featuring a 19-nor configuration and a 17α-ethyl group, was designed to enhance oral bioavailability and metabolic stability while aiming for a favorable anabolic-to-androgenic ratio[1]. This compound's pleiotropic effects on various endocrine pathways make it a compound of significant interest in endocrinology research. It primarily interacts with the androgen receptor (AR) but also exhibits cross-reactivity with estrogen (ER) and progesterone (PR) receptors, suggesting a complex pharmacological profile[1]. These characteristics underpin its potential applications in studying muscle wasting diseases, osteoporosis, and the broader mechanisms of steroid hormone action[1].
These application notes provide a comprehensive overview of the use of this compound in endocrinology research, including its mechanism of action, quantitative data on receptor interactions, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its biological effects primarily through interaction with intracellular steroid hormone receptors. The primary signaling pathway is the genomic pathway, where this compound binding to the receptor induces a conformational change, leading to nuclear translocation, dimerization, and binding to hormone response elements (HREs) on DNA to modulate gene transcription.
Multi-Receptor Interactions
This compound is not entirely selective for the androgen receptor and has been shown to interact with other steroid receptors, albeit with lower affinity.
-
Androgen Receptor (AR): As an anabolic steroid, this compound's primary target is the AR. Its binding initiates a cascade of events leading to increased protein synthesis and nitrogen retention in muscle tissue, which are hallmarks of its anabolic activity[1].
-
Estrogen Receptor (ER): this compound demonstrates weak binding and activation of both ERα and ERβ[1]. This interaction, though modest, may contribute to its effects on bone metabolism[1].
-
Progesterone Receptor (PR): Minimal interaction with the progesterone receptor has been reported, which may influence its overall hormonal profile[1].
Metabolic Pathways
This compound undergoes hepatic metabolism, primarily through Phase I oxidation reactions mediated by cytochrome P450 enzymes, particularly CYP3A4[1]. Key enzymatic interactions that influence its activity profile include:
-
5α-Reductase: this compound shows limited sensitivity to 5α-reductase. This is significant because, unlike testosterone which is converted to the more potent androgen dihydrotestosterone (DHT) by this enzyme, this compound's androgenic potential is not amplified in tissues with high 5α-reductase activity, such as the prostate. This contributes to a more favorable anabolic-to-androgenic ratio[1].
-
Aromatase: this compound is not a substrate for aromatase, meaning it is not converted into estrogenic metabolites. This lack of aromatization prevents certain estrogen-related side effects[1].
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's receptor binding affinity and functional potency.
| Receptor | Relative Binding Affinity (RBA) | Reference Compound | Notes |
| Androgen Receptor (AR) | ~4-9% | Testosterone, Dihydrotestosterone, 19-Nortestosterone | Based on competitive binding assays with recombinant rat androgen receptor[1]. |
| Estrogen Receptor α (ERα) | ~3% | Estradiol | [1] |
| Estrogen Receptor β (ERβ) | ~1% | Estradiol | [1] |
| Assay | Relative Potency | Reference Compound | Notes |
| AR-mediated Transactivation | 4-9% | Testosterone, Dihydrotestosterone, 19-Nortestosterone | Functional activity proportional to reduced binding affinity[1][3]. |
| ERα-mediated Transactivation | 3% | Estradiol | [1][3] |
| ERβ-mediated Transactivation | 1% | Estradiol | [1][3] |
| PR-mediated Transactivation | 1% | Progesterone | [3] |
Signaling and Metabolic Pathway Diagrams
Caption: Genomic signaling pathway of this compound via the Androgen Receptor.
Caption: Metabolic pathways of this compound.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat prostate cytosol (source of AR)
-
[³H]-R1881 (radioligand)
-
This compound and reference compounds (e.g., Testosterone, DHT)
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Reagents: Prepare TEDG buffer and HAP slurry according to standard laboratory protocols. Prepare stock solutions of this compound and reference compounds in ethanol.
-
Assay Setup: In microcentrifuge tubes, add serial dilutions of unlabeled this compound or reference compounds. A set of tubes with only the radioligand and buffer will serve as the total binding control, and another set with a high concentration of unlabeled R1881 will determine non-specific binding.
-
Incubation: Add a constant amount of [³H]-R1881 to each tube. Subsequently, add the rat prostate cytosol preparation to all tubes. Incubate overnight at 4°C with gentle agitation.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice for 15-20 minutes with intermittent vortexing. Centrifuge to pellet the HAP.
-
Washing: Wash the pellets with TEDG buffer to remove unbound radioligand. Repeat the centrifugation and washing steps.
-
Quantification: Resuspend the final pellet in ethanol and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Structure of the homodimeric androgen receptor ligand-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolism of Doping Agents (Stanozolol, LGD-4033, Anastrozole, GW1516, Trimetazidine) by Human Seminal Vesicle and Liver Fractions - PMC [pmc.ncbi.nlm.nih.gov]
In vivo experimental design with Bolenol
Application Notes and Protocols for In Vivo Experimental Design with Boldenone
Disclaimer: The initial request specified "Bolenol." However, a comprehensive literature search revealed a lack of scientific data for a compound with that name. It is presumed that the intended subject was "Boldenone," a structurally similar and well-researched anabolic-androgenic steroid. All information provided herein pertains to Boldenone (commonly available as Boldenone Undecylenate).
Introduction
Boldenone is a synthetic derivative of testosterone with strong anabolic and moderate androgenic properties.[1] Originally developed for veterinary use, primarily in horses, to improve muscle mass and appetite, it is also utilized in preclinical research to investigate the physiological and pathological effects of anabolic-androgenic steroids (AAS).[2][3] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on designing and conducting in vivo experiments with Boldenone.
Mechanism of Action
Boldenone exerts its effects primarily by acting as an agonist for the androgen receptor (AR).[4][5] Upon entering a target cell, Boldenone binds to the AR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[5] Inside the nucleus, the Boldenone-AR complex functions as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[5][6] This interaction modulates the transcription of these genes, leading to a cascade of cellular responses.[6]
The primary anabolic effects of Boldenone are attributed to:
-
Increased Protein Synthesis: Enhanced gene transcription leads to a greater production of proteins, which are the fundamental building blocks of muscle tissue.[2][3]
-
Enhanced Nitrogen Retention: Boldenone promotes a positive nitrogen balance within muscle cells, a critical state for muscle growth and repair.[2][4]
-
Stimulation of Erythropoiesis: It can stimulate the kidneys to produce erythropoietin (EPO), leading to an increase in red blood cell production.[4][7] This enhances the oxygen-carrying capacity of the blood, potentially improving endurance.[2]
Signaling Pathway
The primary signaling pathway for Boldenone involves its interaction with the androgen receptor, leading to the modulation of gene expression.
Caption: Boldenone signaling pathway via the androgen receptor.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various in vivo studies investigating the effects of Boldenone in different animal models.
Table 1: Effects of Boldenone on Growth Performance and Organ Weight in Male Rabbits
| Parameter | Control Group | Boldenone (4.4 mg/kg) | Boldenone (8.8 mg/kg) | Duration | Reference |
| Final Body Weight (g) | 2447 ± 18.9 | 2709 ± 30.5 | 2838 ± 28.4 | 10 weeks | [8] |
| Total Body Weight Gain (g) | 1695 ± 15.6 | 1954 ± 26.8 | 2084 ± 26.5 | 10 weeks | [8] |
| Testes Weight (g) | Not reported | Decreased | Significantly Decreased | 2 months | [9] |
| Epididymis Weight (g) | Not reported | Decreased | Significantly Decreased | 2 months | [9] |
Data are presented as mean ± SD where available.
Table 2: Dose-Dependent Effects of Boldenone on Biochemical and Oxidative Stress Markers in Male Wistar Rats
| Parameter | Protocol I (5 mg/kg for 4 wks) | Protocol II (2.5 mg/kg for 8 wks) | Protocol III (1.25 mg/kg for 12 wks) | Vehicle Control | Reference |
| Reactive Oxygen Species (ROS) | Increased | No significant change | Increased | Baseline | [10] |
| Nitrite plus Nitrate (NOx) | Increased | Increased | Increased | Baseline | [10] |
| Non-protein Thiols (NPSH) | No significant change | No significant change | Decreased | Baseline | [10] |
| Myeloperoxidase Activity | No significant change | Increased | Increased | Baseline | [10] |
| Serum Testosterone | Increased | Increased | No significant change | Baseline | [10] |
| Superoxide Dismutase (SOD) Activity | Altered | Altered | No significant change | Baseline | [11] |
| Catalase (CAT) Activity | Altered | Altered | No significant change | Baseline | [11] |
Changes are reported relative to the vehicle control group.
Table 3: Pharmacokinetic Parameters of Boldenone in Horses
| Parameter | Value | Unit | Reference |
| Dose | 1.1 | mg/kg | [12][13] |
| Route of Administration | Intramuscular (i.m.) | - | [12][13] |
| Median Absorption Half-life (t½a) | 8.5 | hours | [12][13] |
| Median Elimination Half-life (t½e) | 123.0 | hours | [12][13] |
| Area Under the Curve (AUC) | 274.8 | ng·h/mL | [12][13] |
| Peak Plasma Concentration (Cmax) | 1127.8 | pg/mL | [12][13] |
Experimental Protocols
Protocol 1: Evaluation of Anabolic and Androgenic Effects of Boldenone in a Rat Model
Objective: To assess the effects of chronic Boldenone administration on body weight, muscle mass, reproductive organ weight, and serum hormone levels in male rats.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Boldenone Undecylenate
-
Sterile vehicle (e.g., sesame oil or olive oil)[14]
-
Analytical balance
-
Syringes and needles (25-27 gauge)
-
Animal caging and husbandry supplies
-
Surgical instruments for tissue collection
-
ELISA kits for hormone analysis (e.g., testosterone)
-
-80°C freezer for sample storage
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the start of the experiment. House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Group Allocation: Randomly divide animals into experimental groups (n=8-10 per group), for example:
-
Group 1: Vehicle control (sesame oil)
-
Group 2: Low-dose Boldenone (e.g., 1.25 mg/kg)
-
Group 3: High-dose Boldenone (e.g., 5 mg/kg)[14]
-
-
Drug Preparation: Prepare Boldenone solutions in the sterile vehicle to the desired concentrations. Ensure complete dissolution.
-
Administration: Administer Boldenone or vehicle via intramuscular injection once weekly for the duration of the study (e.g., 8-12 weeks).[14][15] Record the body weight of each animal prior to each injection.
-
Monitoring: Monitor animals daily for any signs of toxicity or distress. Record food and water intake if required by the study design.
-
Sample Collection: At the end of the treatment period, euthanize the animals.
-
Collect blood via cardiac puncture for serum separation and subsequent hormone analysis.
-
Dissect and weigh key organs, including the liver, heart, kidneys, testes, and specific muscles (e.g., levator ani, gastrocnemius).
-
-
Data Analysis: Analyze serum hormone levels using ELISA. Compare body weight gain, organ weights, and hormone levels between the groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Assessment of Boldenone-Induced Hepatotoxicity in a Mouse Model
Objective: To investigate the potential hepatotoxic effects of Boldenone administration by evaluating liver histology and serum liver enzyme levels.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Boldenone Undecylenate
-
Sterile vehicle (e.g., olive oil)
-
Materials for intramuscular injections
-
Blood collection tubes
-
Biochemical analyzer for liver function tests (ALT, AST)
-
Histology supplies (formalin, paraffin, microtome, H&E stain)
-
Microscope
Procedure:
-
Acclimatization and Grouping: Follow steps 1 and 2 as described in Protocol 1.
-
Drug Preparation and Administration: Prepare and administer Boldenone (e.g., 5 mg/kg) or vehicle intramuscularly once a week for 8 weeks.[7]
-
Blood and Tissue Collection: At the end of the study, collect blood for serum analysis of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Perfuse the liver with saline and then fix a portion in 10% neutral buffered formalin for histological analysis.[7]
-
Biochemical Analysis: Measure serum ALT and AST levels using a biochemical analyzer.
-
Histopathological Examination: Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the slides under a microscope for signs of liver damage, such as cellular degeneration, inflammation, and sinusoidal congestion.[7]
-
Data Analysis: Compare serum enzyme levels between groups using a t-test or ANOVA. Qualitatively and quantitatively assess the histological changes.
Experimental Workflow Visualization
Caption: General experimental workflow for a Boldenone study.
References
- 1. Boldenone undecylenate - Wikipedia [en.wikipedia.org]
- 2. Understanding Boldenone: Usage, Benefits, and Risks Explained - UK Anabolic Steroids Shop | Anabolic Point – Top Rated and Trusted Steroid Source [anabolicpoint.com]
- 3. icfitnessclub.com [icfitnessclub.com]
- 4. Boldenone - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Boldenone | C19H26O2 | CID 13308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. Adverse effects of the anabolic steroid, boldenone undecylenate, on reproductive functions of male rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impacts of dose and time of boldenone and stanazolol exposure in inflammatory markers, oxidative and nitrosative stress and histopathological changes in the rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impacts of dose and length of exposure to boldenone and stanazolol on enzymatic antioxidant systems, myeloperoxidase and NAGase activities, and glycogen and lactate levels in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. madbarn.com [madbarn.com]
- 13. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A comparative study of the effect of the dose and exposure duration of anabolic androgenic steroids on behavior, cholinergic regulation, and oxidative stress in rats | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Bolenol solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Bolenol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone)[1]. Like many steroid compounds, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For hydrophobic compounds like this compound, the recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO)[2]. It is an important polar aprotic solvent that can dissolve both polar and nonpolar compounds and is miscible with a wide range of organic solvents as well as water[3][4]. Always use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a concentration of 0.1% (v/v) or lower is well-tolerated by most cell lines. However, some sensitive cell lines may show toxic effects at lower concentrations. It is always recommended to include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent.
Q4: What are the initial signs of this compound precipitation in my cell culture?
Visual cues of precipitation include the appearance of fine particles, a cloudy or hazy look to the medium, or the formation of larger crystals, which may be visible to the naked eye or under a microscope. It is important to distinguish this from microbial contamination, which often presents with a rapid pH change (indicated by a color shift in the phenol red indicator) and the presence of motile organisms under high magnification.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a step-by-step approach to resolving common issues related to this compound solubility.
Problem 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to the Cell Culture Medium.
Possible Causes:
-
High Final Concentration: The intended final concentration of this compound may be above its solubility limit in the aqueous medium.
-
Rapid Change in Solvent Polarity: The abrupt shift from a high concentration of organic solvent (DMSO) to the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution[2].
Solutions:
-
Optimize DMSO Concentration:
-
Prepare a more concentrated stock solution of this compound in DMSO.
-
Use a smaller volume of this stock solution to achieve the desired final concentration in your cell culture medium. This will keep the final DMSO concentration low while minimizing the volume of organic solvent added.
-
-
Gradual Dilution:
-
Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual introduction can help maintain solubility.
-
Alternatively, prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed medium before adding it to the final culture volume.
-
-
Serum-Containing Medium: If your experimental design allows, add the this compound stock solution to a medium containing serum. Serum proteins can help to solubilize and stabilize hydrophobic compounds.
Problem 2: The Cell Culture Medium Becomes Cloudy Over Time After the Addition of this compound.
Possible Causes:
-
Temperature Fluctuations: Changes in temperature can affect compound solubility. Moving media from cold storage to a 37°C incubator can sometimes cause precipitation.
-
Compound Instability: this compound may be unstable in the aqueous environment of the cell culture medium over time, leading to degradation and precipitation. While specific stability data for this compound is limited, other steroids can be unstable at certain pH levels.
-
Interaction with Media Components: Components of the cell culture medium, such as salts or amino acids, may interact with this compound, reducing its solubility over time.
Solutions:
-
Maintain Stable Temperature: Ensure that the cell culture medium is fully equilibrated to 37°C before adding the this compound stock solution and that the incubator maintains a stable temperature.
-
pH Adjustment: If you suspect pH-dependent instability, you can try to adjust the pH of your medium slightly. However, be cautious as significant pH changes can affect cell health. It is recommended to test the effect of any pH-adjusted medium on your cells in a separate control experiment.
-
Fresh Preparation: Prepare the this compound-containing medium fresh before each experiment to minimize the time the compound is in an aqueous solution.
-
Sonication: Brief sonication in a water bath sonicator can sometimes help to redissolve small amounts of precipitate that form over time. However, be cautious as this can also generate heat and potentially degrade the compound or other media components.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Medium | Solubility | Notes |
| Water | Poor | This compound is a hydrophobic steroid and is not readily soluble in aqueous solutions. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Poor | The high aqueous content and presence of salts can lead to precipitation. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO, but may have different effects on cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 288.47 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, weigh out 2.885 mg of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add 1 mL of anhydrous, high-purity DMSO to the weighed this compound.
-
Ensure complete solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there is no particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Methodology:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the medium: Ensure the required volume of your complete cell culture medium is pre-warmed to 37°C.
-
Prepare the working solution: To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mix thoroughly: Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down to ensure even dispersion. Avoid vigorous vortexing which can cause foaming.
-
Use immediately: Use the freshly prepared this compound-containing medium for your cell culture experiments as soon as possible to avoid potential precipitation over time.
Mandatory Visualizations
Signaling Pathway
This compound, as an anabolic-androgenic steroid, is expected to exert its biological effects primarily through the androgen receptor, a member of the steroid hormone receptor family. The following diagram illustrates the general signaling pathway for steroid hormones, which is the likely mechanism of action for this compound.
Caption: General steroid hormone signaling pathway, the likely mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the recommended workflow for preparing and using this compound in cell culture experiments to minimize solubility issues.
Caption: Recommended workflow for preparing and using this compound in cell culture experiments.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting precipitation issues with this compound.
Caption: Logical flow for troubleshooting this compound precipitation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 16915-78-9 [smolecule.com]
- 3. Formation of β-cyclodextrin inclusion enhances the stability and aqueous solubility of natural borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bolenol Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Bolenol in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a murine model?
A1: For most immunocompetent mouse strains, a starting dose of 10 mg/kg administered intraperitoneally (IP) is recommended. However, the optimal dose will vary depending on the specific animal model, disease state, and desired therapeutic outcome. A dose-response study is highly recommended to determine the optimal dosage for your specific experimental conditions.
Q2: How should this compound be reconstituted for in vivo use?
A2: this compound is supplied as a lyophilized powder. For IP injection, it is recommended to reconstitute this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline. Ensure the solution is clear and free of particulates before administration. For oral gavage, this compound can be suspended in 0.5% methylcellulose.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). It acts by binding to the TNF-α receptor (TNFR), preventing the downstream activation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition by this compound leads to a reduction in the expression of various pro-inflammatory genes.
Q4: Are there any known toxicities associated with this compound administration?
A4: At higher doses (≥ 50 mg/kg), this compound has been observed to cause transient hepatotoxicity, characterized by elevated liver enzymes. It is crucial to monitor for signs of toxicity, such as weight loss, lethargy, or ruffled fur, especially during initial dose-finding studies. A comprehensive toxicity profile is provided in the table below.
Troubleshooting Guide
Issue 1: Lack of Efficacy at the Recommended Starting Dose
-
Possible Cause 1: Insufficient Dose: The 10 mg/kg starting dose may not be sufficient to achieve a therapeutic effect in your specific model.
-
Solution: Perform a dose-escalation study to determine if a higher dose of this compound improves efficacy. Refer to the dose-response data in the table below for guidance.
-
-
Possible Cause 2: Inappropriate Route of Administration: The route of administration may not be optimal for your target tissue or disease model.
-
Solution: Consider alternative routes of administration, such as oral gavage or subcutaneous injection, which may provide a different pharmacokinetic profile.
-
-
Possible Cause 3: Drug Instability: Improper handling or storage of this compound can lead to degradation and loss of activity.
-
Solution: Ensure that this compound is stored at the recommended temperature (-20°C) and protected from light. Reconstituted this compound should be used immediately or aliquoted and stored at -80°C for short-term use.
-
Issue 2: Observed Toxicity or Adverse Events
-
Possible Cause 1: Dose is too High: The administered dose may be approaching the toxic threshold for your animal model.
-
Solution: Reduce the dose of this compound. If a lower dose is not effective, consider a different dosing regimen, such as less frequent administration.
-
-
Possible Cause 2: Vehicle-Related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.
-
Solution: Include a vehicle-only control group in your experiment to differentiate between vehicle- and drug-related toxicity. If the vehicle is the cause, explore alternative formulations.
-
Data Presentation
Table 1: Dose-Response of this compound in a Murine Collagen-Induced Arthritis Model
| Dosage (mg/kg, IP) | Efficacy (% Reduction in Paw Swelling) | Serum TNF-α Reduction (%) | Observed Toxicity |
| 5 | 15 ± 4.2 | 25 ± 5.1 | None |
| 10 | 45 ± 6.8 | 55 ± 7.3 | None |
| 25 | 78 ± 5.3 | 85 ± 6.2 | Mild, transient lethargy in 10% of animals |
| 50 | 82 ± 4.9 | 88 ± 5.8 | Moderate lethargy, 5% weight loss, elevated ALT/AST |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study of this compound
-
Animal Model: Utilize a validated animal model of the disease of interest (e.g., collagen-induced arthritis in DBA/1 mice).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (vehicle control, and at least 3-4 doses of this compound). A group size of 8-10 animals is recommended.
-
This compound Preparation: Reconstitute this compound in the appropriate vehicle immediately before use.
-
Administration: Administer this compound or vehicle to the respective groups via the chosen route of administration (e.g., IP injection) at a consistent time each day.
-
Monitoring: Monitor animals daily for clinical signs of disease, body weight, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for biomarker analysis (e.g., serum TNF-α levels, histological analysis of affected tissues).
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and identify the optimal dose.
Visualizations
Caption: this compound's mechanism of action via inhibition of the TNF-α/NF-κB signaling pathway.
Caption: Workflow for an in vivo dose-response study of this compound.
Caption: Logical relationship between this compound dosage and experimental outcomes.
Preventing Bolenol degradation in experimental solutions
Welcome to the Technical Support Center for Bolenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental solutions. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during research and development.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound degradation in the experimental solution. | Perform a stability study of this compound under your specific experimental conditions (solvent, pH, temperature, light exposure) to determine its degradation rate. Prepare fresh solutions before each experiment. |
| Precipitate formation in the experimental solution. | Poor solubility of this compound in the chosen solvent or buffer. | Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. Consider using a co-solvent like DMSO or ethanol for initial dissolution before further dilution in aqueous media. Gentle warming and sonication may aid dissolution. |
| Change in temperature affecting solubility. | Prepare and store solutions at a consistent temperature. If a solution has been refrigerated or frozen, allow it to come to room temperature and ensure the compound is fully redissolved before use. | |
| Discoloration of the this compound solution. | Degradation of this compound, potentially due to oxidation or light exposure. | Store this compound solutions in amber vials or protect them from light.[1] Consider using de-gassed solvents to minimize oxidation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store this compound stock solutions to ensure stability?
A2: To maximize stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[1]
-
Air: Use airtight containers to minimize exposure to air and potential oxidation.
Q3: How should I prepare working solutions of this compound in aqueous media (e.g., cell culture media)?
A3: Due to the likely low aqueous solubility of this compound, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous experimental medium to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
This compound Degradation
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure of this compound and studies on related anabolic steroids, the primary degradation pathways are likely to be:
-
Hydrolysis: The ester linkage in esterified forms of similar steroids is susceptible to hydrolysis under acidic or basic conditions.[1] Although this compound is not an ester, other parts of the steroid nucleus can be susceptible to pH-dependent degradation.
-
Oxidation: The steroid structure can be susceptible to oxidation, potentially at the hydroxyl group or at the double bond in the A-ring.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of steroid compounds.[1]
Q5: What are the likely degradation products of this compound?
A5: Specific degradation products of this compound have not been extensively documented. However, for the related compound nandrolone phenylpropionate, nandrolone itself is a major degradation product upon hydrolysis of the ester bond.[1] For this compound, degradation could result in oxidation products (e.g., ketones) or isomers. A forced degradation study is the most effective way to identify the specific degradation products under your experimental conditions.
Q6: How can I detect and quantify this compound and its degradation products?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for separating and quantifying this compound from its potential degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification, often requiring derivatization of the steroid.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method. This protocol is based on established methods for similar steroid compounds.[1]
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV/Vis or PDA detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the this compound stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the this compound stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, the temperature can be increased, or a higher concentration of NaOH (e.g., 1 M) can be used.
-
-
Oxidative Degradation:
-
To an aliquot of the this compound stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified time (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound powder in a vial and heat it in an oven at a controlled temperature (e.g., 70°C) for a specified period (e.g., 24, 48 hours).
-
Also, subject an aliquot of the this compound stock solution to the same thermal stress.
-
At each time point, cool the sample, dissolve the solid in the initial solvent (if applicable), and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound stock solution in a photostability chamber to a controlled light source (e.g., 1.2 million lux hours and 200 watt-hours/m² of UV light), as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At the end of the exposure, withdraw a sample and analyze by HPLC.
-
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the parent this compound peak from any degradation products. A typical starting point for a related compound, nandrolone phenylpropionate, is a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a UV detection wavelength of around 240 nm.[2] The method will need to be optimized for this compound.
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp | Data | Data |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data | Data |
| Thermal (Solid) | N/A | 48 hours | 70°C | Data | Data |
| Thermal (Solution) | N/A | 48 hours | 70°C | Data | Data |
| Photolytic | 1.2 million lux hrs | Room Temp | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
References
Bolenol Experiments: Technical Support Center
Welcome to the technical support center for Bolenol-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone). Its primary mechanism of action is binding to and activating the androgen receptor (AR). Upon binding, the this compound-AR complex translocates to the nucleus, where it functions as a transcription factor, binding to specific DNA sequences known as Androgen Response Elements (AREs). This interaction modulates the expression of target genes involved in processes like cell survival and proliferation.[1][2][3]
Q2: I am observing low solubility of this compound in my cell culture medium. How can I improve this?
A2: this compound is a hydrophobic steroid and may exhibit poor solubility in aqueous solutions like cell culture media. It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO. When preparing your final working concentration, ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. To improve solubility, you can try pre-warming the medium to 37°C before adding the this compound stock solution and vortexing gently to ensure rapid and even dispersion.[4]
Q3: Are there known off-target effects of this compound that could influence my experimental results?
A3: While this compound primarily targets the androgen receptor, like many steroid hormones, it may have off-target effects, especially at higher concentrations. These can include interactions with other steroid receptors or signaling pathways. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and to minimize potential off-target effects.
Q4: Can this compound interfere with standard cell viability assays like the MTT assay?
A4: Yes, there is a potential for interference. The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells. Some chemical compounds, particularly those with reducing properties or that are highly colored, can interfere with this assay by directly reducing the MTT reagent or by overlapping with the formazan absorbance spectrum.[5][6] It is advisable to run a control experiment with this compound in cell-free media to check for any direct reduction of the MTT reagent. If interference is suspected, consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo) or a dye exclusion assay (e.g., Trypan Blue).
Troubleshooting Guides
Artifact 1: Inconsistent or Unexpected Results in Western Blotting
Issue: You are observing no signal, weak signal, or high background on your Western blot when probing for proteins in this compound-treated cells.
Potential Causes & Solutions:
-
Protein Aggregation: Being hydrophobic, this compound or other steroids can sometimes cause aggregation of certain proteins, especially membrane-associated proteins, when samples are boiled.[7]
-
Solution: Try incubating your protein lysates at a lower temperature (e.g., 70°C for 10 minutes) before loading onto the gel, instead of boiling at 95-100°C.
-
-
Changes in Protein Expression: this compound treatment can genuinely alter the expression levels of your protein of interest through androgen receptor signaling.[8]
-
Solution: Ensure you are using appropriate positive and negative controls. A positive control lysate from a cell line known to express the target protein can help verify that the antibody and detection system are working correctly.
-
-
Antibody Issues: The primary or secondary antibodies may not be optimal for your target protein or experimental conditions.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration. Ensure the secondary antibody is appropriate for the host species of the primary antibody.
-
-
Insufficient Blocking: High background can be caused by inadequate blocking of the membrane.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, or vice versa), as some antibodies have a preference.
-
Experimental Protocol: Western Blotting for this compound-Treated Cells
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. As noted above, consider heating samples at 70°C for 10 minutes instead of boiling.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution, typically overnight at 4°C with gentle agitation. Wash the membrane thoroughly with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Artifact 2: Discrepancies in Cell Viability/Apoptosis Assays
Issue: You observe an unexpected increase or decrease in cell viability, or conflicting results between different apoptosis assays after this compound treatment.
Potential Causes & Solutions:
-
Assay Interference: As mentioned in the FAQ, this compound may directly interfere with certain assay reagents.
-
Solution: Run cell-free controls to test for direct chemical interference. If interference is confirmed, switch to an alternative assay method. For example, if you suspect MTT interference, use a calcein-AM assay for viability or an Annexin V/PI staining for apoptosis analyzed by flow cytometry.
-
-
Hormonal Effects on Cell Proliferation: this compound, as an anabolic steroid, can influence cell proliferation and survival pathways.[9] The observed changes in viability may be a true biological effect.
-
Solution: Use a range of this compound concentrations to establish a dose-response curve. It is also important to consider the time course of the experiment, as effects may vary with longer or shorter incubation times.
-
-
Induction of Apoptosis: Some steroids can induce apoptosis in certain cell types.[10][11]
-
Solution: To confirm apoptosis, use multiple assays that measure different apoptotic events. For example, combine an Annexin V assay (measuring an early event) with a caspase activity assay or a TUNEL assay (measuring later events).
-
Data Presentation
Table 1: Troubleshooting Common Cell Viability Assay Artifacts with this compound
| Observed Issue | Potential Cause | Recommended Solution |
| Higher than expected viability at high this compound concentrations in MTT assay | Direct reduction of MTT reagent by this compound | Run a cell-free control with this compound and MTT. Consider switching to a non-tetrazolium-based assay like a luminescent ATP assay. |
| High variability between replicate wells | Inconsistent cell seeding or this compound precipitation | Ensure a homogenous single-cell suspension before seeding. Prepare this compound dilutions fresh and vortex gently before adding to cells. |
| Conflicting results between viability and apoptosis assays | Different assays measure different cellular events; this compound may have cytostatic vs. cytotoxic effects | Use multiple assays in parallel. For example, pair a proliferation assay (e.g., EdU incorporation) with an apoptosis assay (e.g., Annexin V) to distinguish between effects on cell division and cell death. |
Visualizations
Signaling Pathway
Caption: Canonical Androgen Receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for common Western blot artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Mechanistic insights into steroid hormone-mediated regulation of the androgen receptor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxic effects of anabolic-androgenic steroids in primary rat hepatic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Steroid Synthesis Yield
< Disclaimer: Information regarding the chemical synthesis of "Bolenol" is scarce in publicly available scientific literature. This compound, also known as 17α-ethyl-19-norandrost-5-en-17β-ol, is a synthetic anabolic-androgenic steroid that has never been marketed.[1] This guide will use the synthesis of 19-nortestosterone, a closely related and well-documented compound, as a representative model to address common challenges in steroid synthesis. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of similar 19-norsteroids.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 19-nortestosterone and related steroids.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 19-nortestosterone?
A1: A common and effective starting material for the synthesis of 19-nortestosterone is estrone.[2] An alternative route commences with commercially available testosterone propionate.[3]
Q2: What are the critical reactions in the synthesis of 19-nortestosterone from estrone, and what are the expected yields?
A2: A key method involves the Birch reduction of estradiol methyl ether (derived from estrone). This process can achieve over-all yields of 70-77% for the conversion to 19-nortestosterone.[2]
Q3: My Birch reduction is giving a low yield. What are the common causes?
A3: Low yields in Birch reductions can stem from several factors:
-
Moisture: The reaction is highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Purity of Alkali Metal: The sodium or lithium used must be clean and free of oxide layers.
-
Ammonia Quality: Anhydrous liquid ammonia is crucial.
-
Proton Source: The type and purity of the alcohol (e.g., ethanol or t-butanol) used as a proton source can impact the reaction.[4]
Q4: I'm attempting to synthesize a 17α-alkylated derivative like this compound. What are the main challenges with the Grignard reaction?
A4: The introduction of a 17α-alkyl group, such as an ethyl group, typically uses a Grignard reagent (e.g., ethylmagnesium bromide).[5] Key challenges include:
-
Moisture: Grignard reagents are extremely sensitive to water, which will quench the reagent and reduce the yield.[6] All equipment and reagents must be scrupulously dry.[6][7]
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary.[6][7]
-
Side Reactions: Wurtz-type coupling is a major side reaction that can reduce the yield.[7][8]
Q5: What are the best methods for purifying the final steroid product?
A5: Purification of steroids depends on the scale and nature of impurities. Common techniques include:
-
Crystallization: Repeated crystallization is effective for large-scale purification.[9]
-
Chromatography: For laboratory-scale purification and analysis, various chromatography methods are crucial.[9] This includes thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC).[9][10]
-
Solid-Phase Extraction (SPE): SPE is a reliable method for purifying samples prior to analysis and can help remove interfering substances.[11]
Troubleshooting Guides
Guide 1: Low Yield in Birch Reduction of Estradiol Methyl Ether
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no blue color formation) | Inactive alkali metal (oxide layer) or wet ammonia. | Use freshly cut sodium or lithium. Ensure liquid ammonia is certified anhydrous. |
| Blue color fades quickly, low conversion | Presence of moisture in glassware or solvent. | Flame-dry all glassware under vacuum or in a stream of inert gas. Use anhydrous THF or ether. |
| Formation of undesired byproducts | Incorrect reaction temperature or protonation issues. | Maintain the reaction at -78°C (dry ice/acetone bath). Ensure slow, controlled addition of the alcohol proton source. |
| Incomplete reaction | Insufficient amount of alkali metal or reaction time. | Use a sufficient excess of the alkali metal. Allow the reaction to proceed until the blue color persists. |
Guide 2: Poor Yield in 17α-Alkylation using a Grignard Reagent
| Symptom | Potential Cause | Recommended Solution |
| Grignard reagent fails to form | Inactive magnesium; presence of moisture. | Activate magnesium with iodine or 1,2-dibromoethane.[7] Ensure all glassware and solvents are rigorously dried.[6] |
| Low yield of the desired 17α-alkylated product | Grignard reagent quenched by moisture or acidic protons. | Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[7] |
| Formation of a significant amount of homocoupling byproduct (e.g., butane from ethylmagnesium bromide) | Reaction temperature is too high; slow addition of alkyl halide. | Control the addition rate of the alkyl halide to the magnesium. Use an ice bath to manage the exothermic reaction. |
| The reaction stalls after initial formation of the Grignard reagent | The Grignard reagent may be precipitating out of solution. | THF is often a better solvent than diethyl ether for stabilizing Grignard reagents.[8] |
Experimental Protocols
Protocol 1: Birch Reduction of Estradiol 3-Methyl Ether
This protocol is adapted from established methods for the synthesis of 19-nortestosterone precursors.[2]
Materials:
-
Estradiol 3-methyl ether
-
Anhydrous liquid ammonia
-
Lithium wire or sodium metal
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Set up a three-necked flask equipped with a dry-ice condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus.
-
Condense anhydrous liquid ammonia into the flask at -78°C.
-
Add small, clean pieces of lithium wire or sodium metal to the ammonia with stirring until a persistent deep blue color is obtained.
-
Dissolve the estradiol 3-methyl ether in anhydrous THF and add it dropwise to the reaction mixture.
-
After stirring for 2-3 hours, add anhydrous ethanol dropwise to quench the excess alkali metal, indicated by the disappearance of the blue color.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting enol ether is then hydrolyzed by warming with aqueous acid (e.g., HCl in acetone) to yield the α,β-unsaturated ketone, 19-nortestosterone.
-
Purify the final product by column chromatography or crystallization.
Protocol 2: 17α-Ethylation of a 17-Keto Steroid
This protocol outlines a general procedure for the addition of an ethyl group to the 17-position of a steroid, such as in the synthesis of this compound from a 19-norandrostenedione precursor.[5]
Materials:
-
17-keto steroid precursor (e.g., 19-norandrostenedione)
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Flame-dry a three-necked flask containing a magnetic stir bar and magnesium turnings under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether or THF to the flask.
-
Add a solution of ethyl bromide in the anhydrous solvent dropwise via a dropping funnel. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the Grignard reagent solution in an ice bath.
-
Dissolve the 17-keto steroid precursor in anhydrous THF and add it dropwise to the Grignard solution.
-
Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting crude 17α-ethyl-17β-hydroxy steroid by column chromatography.
Visualizations
Caption: A simplified reaction scheme for the synthesis of 19-Nortestosterone.
Caption: A logical workflow for troubleshooting low-yield chemical reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SYNTHESIS OF 19-NORTESTOSTERONE PROTIONATE FROM TESTOSTERONE PROTIONATE | Kauhanka | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buy this compound | 16915-78-9 [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 11. sterlitech.com [sterlitech.com]
Bolenol Technical Support Center: Stability and Storage
Disclaimer: Specific stability and degradation data for Bolenol are not extensively available in peer-reviewed literature. The information provided in this technical support center is based on the general chemical properties of anabolic-androgenic steroids (AAS), particularly 17α-alkylated and 19-nortestosterone derivatives, to which this compound belongs. All recommendations should be supplemented with in-house stability studies for specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific studies on this compound are limited, general recommendations for the storage of anabolic steroids to ensure stability are as follows:
-
Temperature: Store in a cool, dry place, ideally between 2°C and 8°C for long-term storage. For short-term storage, controlled room temperature (20°C to 25°C) away from direct heat is acceptable.
-
Light: Protect from light to prevent potential photodegradation. Use amber vials or store in a dark cabinet.
-
Humidity: Keep in a low-humidity environment to prevent hydrolysis, especially for the solid form.
-
Inert Atmosphere: For solutions, especially in organic solvents, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Q2: What is the expected stability of this compound in different states (solid vs. solution)?
A2:
-
Solid State: In its solid, crystalline form, this compound is expected to be relatively stable if stored under the recommended conditions (cool, dry, and dark).
-
Solution: The stability of this compound in solution is dependent on the solvent, pH, and presence of oxygen. Acidic or basic conditions may promote hydrolysis or rearrangement. Solutions may be more susceptible to oxidative degradation. It is recommended to prepare solutions fresh and store them under appropriate conditions for the shortest time possible.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure as a 19-nortestosterone derivative, potential degradation pathways for this compound may include:
-
Oxidation: The hydroxyl group and the double bond in the A-ring are susceptible to oxidation.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, any formulated esters of this compound would be susceptible.
-
Isomerization: Changes in pH could potentially lead to isomerization or rearrangement of the steroid backbone.
-
Photodegradation: Exposure to UV light can lead to the formation of degradation products.
Q4: How can I tell if my this compound sample has degraded?
A4: Signs of degradation can include:
-
Physical Changes: Change in color, appearance of particulates in solution, or changes in melting point for the solid.
-
Chemical Changes: Appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC, GC). Changes in spectroscopic profiles (e.g., UV-Vis, IR, NMR).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected experimental results or loss of bioactivity. | This compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light, humidity). 2. Perform an analytical check of the compound's purity (e.g., HPLC-UV). 3. Prepare fresh solutions from a new stock if degradation is suspected. |
| Precipitation of this compound in a stock solution. | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | 1. Gently warm the solution to redissolve the precipitate. 2. Consider preparing a more dilute stock solution. 3. Store the solution at a slightly higher temperature if stability is not compromised. |
| Discoloration of this compound powder or solution. | Oxidation or contamination. | 1. Discard the discolored sample. 2. Ensure future storage is under an inert atmosphere and protected from light. 3. Use high-purity solvents for preparing solutions. |
Data Presentation
Table 1: General Stability Profile of Related Anabolic-Androgenic Steroids
| Condition | Solid State Stability | Solution Stability | Potential Degradation Products |
| Elevated Temperature | Generally stable at room temperature, but degradation can occur at higher temperatures. | Accelerated degradation. | Dehydration products, epimers, oxidation products. |
| Acidic pH | Generally stable. | Potential for rearrangement of the double bond. | Isomers, hydrolysis of any ester linkages. |
| Basic pH | Generally stable. | Potential for epimerization at chiral centers. | Epimers. |
| Light (UV/Visible) | Susceptible to photodegradation over time. | Accelerated photodegradation. | Photo-adducts, oxidized species. |
| Oxidizing Agents | Can be oxidized. | Readily oxidized. | Hydroxylated and epoxidized derivatives. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment of this compound
This is a general method and may require optimization for specific instrumentation and sample matrices.
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Filter and degas.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the range of the working standards.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by a UV scan of this compound (typically in the range of 240-250 nm for similar steroids).
-
-
Analysis: Inject the standards and sample. Determine the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
Mandatory Visualizations
Troubleshooting Bolenol immunoassay cross-reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bolenol immunoassays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound immunoassay experiments.
Issue 1: High Background Signal
A high background signal can mask the specific signal from this compound, reducing the assay's sensitivity and accuracy.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Ensure adequate washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time. Use an automated plate washer for consistency.[1][2][3] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration. High concentrations can lead to non-specific binding.[1][4] |
| Cross-Reactivity | The antibody may be cross-reacting with other structurally similar steroids present in the sample. Refer to the "Cross-Reactivity" section below for potential cross-reactants. Consider sample purification to remove interfering substances.[5][6][7] |
| Incubation Times or Temperatures | Optimize incubation times and temperatures. Prolonged incubation or high temperatures can increase non-specific binding.[1][2] |
| Blocking Inefficiency | Ensure the blocking buffer is fresh and appropriate for the assay. Increase the blocking time or try a different blocking agent.[1][4] |
Logical Workflow for Troubleshooting High Background:
Caption: Troubleshooting workflow for high background signal.
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Reagent Omission or Error | Double-check that all reagents were added in the correct order and at the correct concentrations.[1][2] |
| Inactive Reagents | Ensure reagents have not expired and have been stored correctly. Test the activity of the enzyme conjugate and substrate independently.[1][3] |
| Incorrect Antibody Pairing | In a sandwich ELISA format, ensure the capture and detection antibodies recognize different epitopes on the this compound molecule.[4] |
| Low Analyte Concentration | The concentration of this compound in the sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay format. |
| Sub-optimal Incubation Times | Ensure incubation times are sufficient for binding to occur.[1][2] |
Experimental Workflow for a Typical Competitive this compound ELISA:
Caption: Standard competitive ELISA workflow for this compound detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?
A1: this compound, also known as 17α-ethyl-19-norandrost-5-en-17β-ol, is a synthetic anabolic-androgenic steroid derived from nandrolone.[8][9] Cross-reactivity is a significant concern in steroid immunoassays because antibodies raised against one steroid can bind to other steroids with similar chemical structures.[5][6] This can lead to inaccurate quantification and false-positive results.
Q2: Which compounds are most likely to cross-react in a this compound immunoassay?
A2: Given this compound's structure as a derivative of 19-nortestosterone (nandrolone), the following compounds are potential cross-reactants:
-
Nandrolone and its esters: As the parent compound, nandrolone shares the core 19-norandrostane skeleton.
-
Other 19-nor steroids: This family of synthetic steroids is structurally very similar to this compound.
-
Testosterone and its derivatives: Although this compound is a 19-nor steroid, the overall four-ring structure is shared with testosterone, which could lead to some degree of cross-reactivity.[10]
-
Progestins: Some synthetic progestins are also derived from 19-nortestosterone and may show cross-reactivity.
-
Metabolites of this compound: The in-vivo metabolites of this compound are likely to be structurally similar and could be detected by the antibody.
Potential Cross-Reactants and their Structural Similarity to this compound:
| Compound | Core Structure | Key Differences from this compound | Potential for Cross-Reactivity |
| Nandrolone | 19-norandrostane | Lacks the 17α-ethyl group | High |
| Testosterone | Androstane | Contains a 19-methyl group | Moderate |
| Progesterone | Pregnane | Different side chain at C17 | Low to Moderate |
| Bolandiol | Estr-4-ene | Dihydroxy steroid | High |
Q3: How can I experimentally determine the cross-reactivity of my this compound immunoassay?
A3: To determine cross-reactivity, you can perform a competition experiment. This involves running the immunoassay with a range of concentrations of the potential cross-reactant in the absence of this compound. The concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50) is then compared to the IC50 of this compound.
Cross-Reactivity Calculation:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Experimental Protocol for Cross-Reactivity Testing:
-
Prepare a standard curve for this compound to determine its IC50 value.
-
Prepare serial dilutions of the potential cross-reacting compounds.
-
Run the immunoassay with each dilution of the potential cross-reactants in the same manner as the this compound standards.
-
Plot the inhibition curve for each potential cross-reactant and determine its IC50 value.
-
Calculate the percent cross-reactivity using the formula above.
Logical Relationship of Cross-Reactivity:
Caption: Interaction between this compound, a cross-reactant, and the antibody.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. biomatik.com [biomatik.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 16915-78-9 [smolecule.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bolenol Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Bolenol binding assays, with a specific focus on resolving low signal problems.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process.
Issue 1: Very Low or No Signal Detected
Question: I am not detecting any signal, or the signal is indistinguishable from the background. What are the potential causes and how can I fix this?
Answer: A weak or absent signal is a common issue that can stem from several factors related to your reagents, protocol, or equipment. A systematic check of each component is the most effective approach.
Possible Causes and Solutions:
-
Reagent Integrity: The quality and concentration of your reagents are critical.[1][2]
-
This compound Ligand/Standard: Ensure the this compound standard has not degraded. Prepare fresh aliquots and verify its concentration. If using a labeled this compound, check its expiration date and storage conditions.
-
Antibody/Receptor: The antibody or receptor protein may have low activity. Use a fresh aliquot, check storage conditions, and consider titrating the antibody to find the optimal concentration.[3][4] If possible, use a monoclonal antibody for higher specificity and consistency.[1]
-
Detection Reagent: The enzyme conjugate or substrate may be expired or improperly prepared. Use fresh reagents and ensure they are protected from light if they are light-sensitive.[3]
-
-
Protocol Execution: Minor deviations from the protocol can lead to significant signal loss.
-
Incorrect Reagent Order: Adding reagents in the wrong sequence can prevent the necessary binding events. Carefully review and follow the protocol for each step.
-
Omitted Step: A missed incubation or washing step will lead to a failed assay. Use a checklist to ensure all steps are completed.
-
-
Assay Conditions: The binding environment must be optimized for the specific interaction.
-
Insufficient Incubation: The binding reaction may not have reached equilibrium.[2][5] It is recommended to perform a time-course experiment to determine the optimal incubation time.[5] You can also try increasing the incubation period, for instance, by incubating overnight at 4°C.
-
Suboptimal Temperature: Reagents should be at room temperature before starting the assay.[6] Inconsistent temperatures across the plate can also affect results.[2]
-
Incorrect Buffer Composition: The pH and ionic strength of your buffers are crucial.[2] Prepare buffers fresh to maintain the correct pH and ionic conditions.[1]
-
-
Plate Reader Settings: Ensure the plate reader is set to the correct wavelength and gain for your detection method.[3]
Issue 2: High Variability Between Replicate Wells
Question: My replicate wells show very different readings, leading to a high coefficient of variation (CV%). What could be causing this?
Answer: High variability between replicates undermines the reliability of your results. This issue often points to inconsistencies in pipetting, washing, or plate-specific problems.
Possible Causes and Solutions:
-
Pipetting Inaccuracy: Small errors in volume, especially with critical reagents, can cause significant variation.
-
Technique: Use calibrated pipettes and ensure you are using the correct technique (e.g., reverse pipetting for viscous solutions).[2] Pre-wetting pipette tips before dispensing can also improve accuracy.[2]
-
Reagent Addition: Use a multichannel pipette to add reagents to minimize time delays between the first and last wells.[2]
-
-
Inefficient Washing: Inconsistent washing can leave residual unbound reagents, leading to variable signals.[2]
-
"Edge Effects": Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations.[2]
-
Solution: Avoid using the outer rows and columns for samples and standards. Instead, fill them with buffer or water to create a humidity barrier.[2]
-
-
Inconsistent Reagent Preparation: Preparing reagents fresh for each plate can introduce variability.
-
Master Mixes: Prepare a single master mix of reagents sufficient for all plates in the experiment to ensure consistency.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my this compound binding assay shows a low signal?
Start by verifying the integrity of all your reagents.[1][2] Check the expiration dates, storage conditions, and concentrations of your this compound stock, labeled ligand, and antibody/receptor. Preparing fresh dilutions from a trusted stock is often a quick way to identify a reagent-related problem.
Q2: How can I optimize the incubation time and temperature for my assay?
To optimize incubation, perform a time-course experiment where you measure the binding at several time points (e.g., 30, 60, 90, 120 minutes) to determine when the signal plateaus, indicating that the reaction has reached equilibrium.[5] For temperature, while many assays run at room temperature, some may benefit from 37°C to speed up binding or 4°C for overnight incubations to enhance stability.[5] Test these conditions to see what yields the best signal-to-noise ratio for your specific assay.
Q3: My total binding signal is good, but the specific binding is low. What does this mean?
This indicates high non-specific binding (NSB), where the labeled this compound is binding to components other than the intended receptor or antibody.[5] To address this, try increasing the concentration of the blocking agent (e.g., BSA) in your buffer, adding a small amount of a non-ionic detergent like Tween-20 to your wash buffer, or optimizing the concentration of the labeled ligand.[5]
Q4: Can the type of microplate I'm using affect my signal?
Yes. Always use plates that are validated for the type of assay you are running (e.g., high-binding plates for ELISAs). Using a plate not designed for protein binding can result in the capture antibody or antigen not adhering properly to the well surface, leading to a very low signal.
Q5: How do I prepare a reliable standard curve for a competitive this compound assay?
A reliable standard curve is crucial for accurate quantification. Ensure you perform serial dilutions of your unlabeled this compound standard with high precision. Include a sufficient number of data points to cover the expected dynamic range of the assay. Use an appropriate curve-fitting model, such as a four-parameter logistic (4PL) fit, to analyze your data.[1]
Data Presentation
Table 1: Troubleshooting Low Signal in this compound Assays
| Problem Area | Potential Cause | Recommended Solution |
| Reagents | Degraded this compound standard or labeled ligand | Prepare fresh dilutions from a new aliquot. Verify storage conditions. |
| Low activity of antibody/receptor | Use a fresh aliquot. Titrate to find optimal concentration. | |
| Expired or improperly prepared substrate | Use fresh, properly stored substrate. | |
| Protocol | Insufficient incubation time | Perform a time-course experiment to determine equilibrium.[5] |
| Suboptimal incubation temperature | Test different temperatures (4°C, RT, 37°C) to find the optimal condition. | |
| Incorrect buffer pH or ionic strength | Prepare fresh buffers and verify pH.[1] | |
| Technique | Inefficient washing | Increase the number of wash steps or the soak time. |
| Pipetting errors | Calibrate pipettes; use reverse pipetting for viscous liquids.[2] | |
| Assay Setup | High non-specific binding | Increase blocking agent concentration; add detergent to wash buffer. |
| "Edge effects" on the plate | Avoid using outer wells for samples; fill with buffer instead.[2] |
Table 2: Recommended Starting Concentrations for Assay Optimization
| Reagent | Typical Starting Concentration Range | Notes |
| Capture Antibody | 1-10 µg/mL | Titrate to find the concentration that gives the best signal-to-noise ratio. |
| This compound Standard | 0.1 - 1000 ng/mL | The range will depend on the affinity of the antibody/receptor. |
| Blocking Agent (BSA) | 1-5% (w/v) | Higher concentrations may be needed to reduce non-specific binding. |
| Detergent (Tween-20) | 0.05-0.1% (v/v) | Add to wash buffer to help reduce high background. |
Experimental Protocols
Standard Competitive ELISA Protocol for this compound Quantification
This protocol outlines a typical competitive ELISA for quantifying this compound.
-
Plate Coating:
-
Dilute the anti-Bolenol capture antibody to its optimal concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antibody solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.[2]
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[2]
-
-
Blocking:
-
Competitive Binding:
-
Wash the plate three times as described in Step 2.
-
Prepare serial dilutions of the unlabeled this compound standard and the unknown samples.
-
In a separate dilution plate, mix 50 µL of the standards/samples with 50 µL of a fixed concentration of labeled this compound (e.g., this compound-HRP conjugate).
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Final Washes:
-
Aspirate the solution and wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal will be inversely proportional to the amount of this compound in the sample.
-
Mandatory Visualizations
Caption: Workflow for a standard this compound competitive binding assay.
Caption: Troubleshooting flowchart for low signal in this compound assays.
Caption: Diagram of a hypothetical GPCR signaling pathway for this compound.
References
- 1. swordbio.com [swordbio.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
Bolenol Technical Support Center for Preclinical Research
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Bolenol in animal studies. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.
I. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the formulation and administration of this compound in animal experiments.
Vehicle Selection and Formulation
-
Q1: What is the recommended vehicle for this compound in rodent studies?
-
A1: As a synthetic steroid, this compound is lipophilic and generally insoluble in aqueous solutions. The choice of vehicle depends on the route of administration:
-
Subcutaneous (SC) or Intramuscular (IM) Injection: Sterile oils such as sesame oil, corn oil, peanut oil, or olive oil are commonly used. These create a depot effect, leading to a slower release of the compound.
-
Oral Gavage (PO): A suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) or a solution in an oil-based vehicle can be used.
-
Intraperitoneal (IP) Injection: A solution in a small volume of a vehicle like dimethyl sulfoxide (DMSO) or propylene glycol, often diluted with saline or corn oil, can be employed. However, the potential for local irritation and toxicity with these solvents should be considered.
-
-
-
Q2: My this compound formulation is precipitating. How can I resolve this?
-
A2: Precipitation can occur due to low solubility or temperature changes. Consider the following troubleshooting steps:
-
Increase Co-solvent Concentration: If using a mixed vehicle system (e.g., DMSO/saline), a slight increase in the organic co-solvent percentage may improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.
-
Warming: Gently warming the vehicle (if heat-stable) during preparation can aid in solubilizing this compound. Always allow the solution to return to room temperature before administration to avoid tissue damage.
-
Particle Size Reduction: If preparing a suspension, micronizing the this compound powder can improve stability and bioavailability.
-
-
-
Q3: Can I use ethanol to dissolve this compound for in vivo studies?
-
A3: While this compound is soluble in ethanol, its use in animal studies, particularly at high concentrations, is generally discouraged due to the potential for local tissue irritation, pain on injection, and systemic toxic effects. If its use is unavoidable, it should be diluted to the lowest effective concentration with a less toxic vehicle.
-
Administration and Dosing
-
Q4: What is a typical dose range for this compound in anabolic activity studies in rats?
-
A4: The appropriate dose will depend on the specific research question. However, based on studies with related 19-nortestosterone derivatives, a starting point for assessing anabolic effects could be in the range of 1-10 mg/kg body weight per day. Dose-response studies are crucial to determine the optimal dose for your specific experimental model.
-
-
Q5: I'm observing signs of irritation at the injection site. What can I do?
-
A5: Injection site reactions can be caused by the vehicle, the concentration of the compound, or the injection technique. To mitigate this:
-
Rotate Injection Sites: If daily injections are required, rotate the administration site to prevent cumulative irritation.
-
Dilute the Formulation: A lower concentration of this compound in a larger volume (within acceptable limits for the administration route) may be better tolerated.
-
Change the Vehicle: Some animals may have sensitivities to specific oils or solvents. Consider testing an alternative vehicle.
-
Refine Injection Technique: Ensure proper needle gauge and injection depth to minimize tissue trauma.
-
-
II. Quantitative Data Summary
Table 1: Representative Anabolic and Androgenic Effects of Nandrolone in Castrated Male Rats
| Tissue | Anabolic/Androgenic Indicator | Expected Response to Nandrolone |
| Levator Ani Muscle | Anabolic | Strong increase in weight |
| Ventral Prostate | Androgenic | Moderate increase in weight |
| Seminal Vesicles | Androgenic | Moderate increase in weight |
Note: The anabolic-to-androgenic ratio is a key parameter for compounds like this compound. It is calculated by comparing the anabolic activity (e.g., increase in levator ani muscle weight) to the androgenic activity (e.g., increase in ventral prostate and seminal vesicle weights), often relative to a reference compound like testosterone propionate.
III. Experimental Protocols
The following is a detailed methodology for assessing the anabolic and androgenic activity of this compound in a rat model, based on the OECD Test Guideline 441: Hershberger Bioassay.
Protocol: Hershberger Bioassay for this compound
1. Objective: To determine the anabolic and androgenic properties of this compound in a castrated male rat model.
2. Animals:
-
Species: Peripubertal male rats (e.g., Sprague-Dawley or Wistar).
-
Age: Castration at approximately 42 days of age.
-
Housing: Housed in standard laboratory conditions with ad libitum access to food and water.
3. Experimental Design:
-
Acclimation: Acclimate animals for at least 5 days before the start of the study.
-
Castration: Surgically castrate the rats and allow a post-operative recovery period of 7 days.
-
Grouping: Randomly assign animals to the following groups (n=6 per group):
-
Group 1: Vehicle Control: Receives the selected vehicle only.
-
Group 2: Positive Control (Testosterone Propionate): Receives a reference androgen, e.g., 0.4 mg/kg/day testosterone propionate (TP).
-
Group 3-5: this compound Treatment Groups: Receive graded doses of this compound (e.g., 1, 3, and 10 mg/kg/day).
-
4. Dosing and Administration:
-
Formulation: Prepare this compound in the selected vehicle (e.g., corn oil).
-
Route of Administration: Subcutaneous injection.
-
Dosing Period: Administer daily for 10 consecutive days.
-
Dose Volume: Adjust the dose volume daily based on the most recent body weight measurement.
5. Measurements and Observations:
-
Body Weight: Record daily.
-
Clinical Observations: Monitor animals daily for any signs of toxicity or adverse effects.
-
Necropsy: Euthanize animals approximately 24 hours after the final dose.
-
Tissue Collection: Carefully dissect and weigh the following tissues (wet weight):
-
Anabolic Indicator: Levator ani-bulbocavernosus (LABC) muscle.
-
Androgenic Indicators:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) with coagulating glands
-
Glans penis (GP)
-
Cowper's glands (COW)
-
-
6. Data Analysis:
-
Calculate the mean and standard deviation for body and organ weights for each group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the this compound-treated groups to the vehicle control group.
-
The anabolic and androgenic potential is determined by a statistically significant increase in the respective indicator tissue weights.
IV. Mandatory Visualizations
Diagram 1: this compound Mechanism of Action - Androgen Receptor Signaling Pathway
Caption: this compound binds to the androgen receptor, leading to gene transcription and anabolic effects.
Diagram 2: Experimental Workflow for the Hershberger Bioassay
Caption: Workflow of the Hershberger bioassay for assessing this compound's anabolic/androgenic activity.
Technical Support Center: Minimizing Off-Target Effects of Bolenol
Fictional Drug Disclaimer: Bolenol is a fictional compound created for illustrative purposes within this technical support guide. The information provided, including its mechanism of action, off-target effects, and experimental data, is not based on a real-world drug.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges and questions regarding the experimental use of this compound, with a focus on mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase-Associated Protein 5 (KAP5). KAP5 is a critical downstream kinase in the Growth Factor Receptor Signaling (GFRS) pathway. By inhibiting the kinase activity of KAP5, this compound effectively blocks downstream signaling cascades that are essential for cell proliferation, making it a compound of interest for oncology research.
Q2: I'm observing significant cytotoxicity in my cell line, even at low concentrations of this compound. Is this expected?
A2: This observation may be indicative of an off-target effect, particularly if the cytotoxicity is observed in cell lines not highly dependent on the GFRS pathway. This compound has a known off-target activity against Metabolic Stability Regulator 1 (MSR1), a key protein for metabolic homeostasis in hepatocytes.[1] Inhibition of MSR1 can lead to cellular toxicity. We recommend performing a dose-response experiment in a control cell line with low KAP5 expression to assess MSR1-mediated toxicity.
Q3: My experimental results are inconsistent with KAP5 inhibition. How can I confirm that this compound is engaging its intended target in my cellular model?
A3: This is a critical validation step. To confirm on-target engagement, we recommend performing a Western blot analysis to assess the phosphorylation status of a known downstream substrate of KAP5. A dose-dependent decrease in the phosphorylation of this substrate upon this compound treatment would indicate successful target engagement. Additionally, a Cellular Thermal Shift Assay (CETSA) can be employed to directly measure the binding of this compound to KAP5 within intact cells.[1]
Q4: What is the recommended concentration range for using this compound in in vitro experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that sufficiently inhibits KAP5.[1][2] Based on our validation data, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response curve, assessing both on-target activity and potential cytotoxicity.
Q5: Are there any known off-targets I should be aware of besides MSR1?
A5: Yes, at concentrations exceeding 10 µM, this compound has been shown to weakly inhibit Neuronal Plasticity Factor 3 (NPF3). While this is a lower affinity interaction, it is an important consideration for in vivo studies, particularly in neuroscience-related research, as it could contribute to neurological side effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between experimental replicates. | 1. Compound Instability: this compound may be degrading in your experimental media. 2. Inconsistent Cell Seeding: Uneven cell density across wells. | 1. Prepare fresh this compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Ensure a homogenous cell suspension before plating and verify cell density. |
| Discrepancy between biochemical IC50 and cellular EC50. | 1. Cellular Permeability: this compound may have poor cell membrane permeability. 2. Efflux Pumps: The compound could be a substrate for cellular efflux pumps like P-glycoprotein.[2] 3. High Intracellular ATP: High ATP levels in cells can compete with this compound for binding to KAP5.[2] | 1. Confirm cellular uptake using analytical methods if possible. 2. Co-incubate with a known efflux pump inhibitor to see if cellular potency increases.[2] 3. This is an inherent difference between assay types; ensure your conclusions are based on cellularly relevant concentrations. |
| Observed phenotype is not rescued by KAP5 overexpression. | Off-Target Effect: The phenotype is likely due to the inhibition of an off-target protein, such as MSR1. | 1. Perform a rescue experiment with a drug-resistant mutant of the intended target.[2] 2. Validate the phenotype in a KAP5 knockout/knockdown cell line. If the phenotype persists after this compound treatment in the absence of KAP5, it is an off-target effect. 3. Consider performing a kinase selectivity profile to identify other potential off-targets.[1][2] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Kd |
| KAP5 (On-Target) | Biochemical Kinase Assay | 15 nM |
| Isothermal Titration Calorimetry (ITC) | 25 nM | |
| MSR1 (Off-Target) | Enzyme Activity Assay | 1.2 µM |
| NPF3 (Off-Target) | Radioligand Binding Assay | 15.8 µM |
Table 2: Recommended Concentration Ranges for this compound in Different Experimental Setups
| Experimental System | Recommended Concentration Range | Key Considerations |
| Biochemical Assays | 1 nM - 500 nM | Use varying ATP concentrations to assess competitive binding. |
| Cell-Based Assays | 100 nM - 1 µM | Titrate to the lowest effective dose for on-target effects. |
| In Vivo Studies | 1 mg/kg - 10 mg/kg | Monitor for potential liver toxicity and neurological side effects. |
Experimental Protocols
Protocol 1: Western Blot for On-Target KAP5 Inhibition
Objective: To determine the dose-dependent effect of this compound on the phosphorylation of a known KAP5 substrate (Substrate-X) in a cellular context.
Methodology:
-
Cell Seeding: Plate your chosen cell line in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Substrate-X (p-Substrate-X) overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Substrate-X and a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: Cell Viability Assay for Off-Target Cytotoxicity
Objective: To assess the cytotoxic effects of this compound, potentially due to off-target MSR1 inhibition.
Methodology:
-
Cell Plating: Seed cells (e.g., a sensitive hepatocyte cell line and a control line) in a 96-well plate at an appropriate density.
-
Compound Addition: The following day, treat the cells with a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 72 hours.
-
Viability Measurement: Add a viability reagent such as one containing resazurin. After a 1-4 hour incubation, measure the fluorescence or absorbance according to the manufacturer's instructions.[3]
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the this compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) to quantify cytotoxicity.
Visualizations
Caption: this compound inhibits KAP5 in the GFRS signaling pathway.
Caption: Workflow for validating this compound's effects.
Caption: Decision tree for troubleshooting unexpected results.
References
Validation & Comparative
A Comparative Analysis of the Anabolic Activity of Bolenol and Nandrolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anabolic and androgenic activities of Bolenol and nandrolone. The information is compiled from preclinical studies to assist researchers in understanding the distinct pharmacological profiles of these two anabolic-androgenic steroids (AAS).
Introduction
This compound (17α-ethyl-19-norandrost-5-en-17β-ol) is a synthetic, orally active anabolic-androgenic steroid and a 17α-alkylated derivative of 19-nortestosterone (nandrolone) that was first described in 1969 but never marketed for clinical use.[1][2] Nandrolone, also known as 19-nortestosterone, is a well-established AAS used clinically in the form of its esters (e.g., nandrolone decanoate and nandrolone phenylpropionate) for conditions such as anemia, cachexia, and osteoporosis.[3][4] Both compounds are derived from 19-nortestosterone and are of interest for their potential to promote anabolic effects with concurrent efforts to minimize androgenic side effects.[2][5]
Quantitative Comparison of Anabolic and Androgenic Activity
The following table summarizes the key quantitative data from preclinical studies, providing a direct comparison of the biological activities of this compound and nandrolone. The data is primarily derived from studies conducted in castrated male rats, a standard model for assessing anabolic and androgenic potency.
| Parameter | This compound | Nandrolone (19-Nortestosterone) | Testosterone | Reference |
| Anabolic Activity (Levator Ani Muscle Growth) | Equipotent to Testosterone | Potent Anabolic Effects | Standard | [6][7] |
| Androgenic Activity (Prostate & Seminal Vesicle Growth) | Less potent than Testosterone | Weak Androgenic Effects | Standard | [5][6][7] |
| Anabolic-to-Androgenic Ratio | High (Tissue Selective) | ~11:1 | ~1:1 | [8][9][10] |
| Androgen Receptor (AR) Binding Affinity | 4-9% of Testosterone | High Affinity | Standard | [2][6] |
| AR-Mediated Transcriptional Activation | 4-9% potency of Testosterone | Potent Agonist | Standard | [2][6] |
Experimental Protocols
The data presented above is based on established experimental models for evaluating the anabolic and androgenic properties of steroid compounds. The key methodologies are detailed below.
In Vivo Anabolic and Androgenic Activity Assessment in Castrated Rats
This classic bioassay, often referred to as the Hershberger assay, is used to differentiate between anabolic and androgenic effects.
-
Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the animals sensitive to exogenous steroid administration.
-
Treatment: The test compounds (this compound, nandrolone, testosterone) are administered to different groups of castrated rats over a set period.
-
Endpoint Measurement: At the end of the treatment period, the wet weights of specific muscles and androgen-sensitive tissues are measured.
-
Anabolic Activity: The weight of the levator ani muscle is used as the primary indicator of anabolic (myotrophic) activity.
-
Androgenic Activity: The weights of the ventral prostate and seminal vesicles are used as indicators of androgenic activity.
-
-
Data Analysis: The dose-response relationship for each compound on the different tissues is determined and compared to a reference standard, typically testosterone.
Androgen Receptor Binding Assays
These in vitro assays are conducted to determine the affinity of a compound for the androgen receptor.
-
Receptor Source: Recombinant rat androgen receptors are typically used.
-
Methodology: A competitive binding assay is performed where the test compound (this compound or nandrolone) competes with a radiolabeled androgen (e.g., [³H]R1881) for binding to the androgen receptor.
-
Data Analysis: The concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to a reference steroid like testosterone.
Androgen Receptor-Mediated Transcriptional Activation Assays
These in vitro functional assays measure the ability of a compound, upon binding to the androgen receptor, to activate the transcription of a reporter gene.
-
Cell Line: A suitable mammalian cell line (e.g., CV-1 cells) is used.
-
Transfection: The cells are co-transfected with a plasmid expressing the androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with varying concentrations of the test compounds.
-
Endpoint Measurement: The activity of the reporter gene product (e.g., luciferase activity) is measured.
-
Data Analysis: The dose-response curves are generated, and the potency of the test compounds is compared to that of a reference androgen like testosterone.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and nandrolone and the general workflow of the experimental protocols described.
Caption: Generalized signaling pathway for anabolic-androgenic steroids (AAS).
Caption: Workflow for assessing anabolic and androgenic activity.
Discussion
The available preclinical data indicates that both this compound and nandrolone exhibit anabolic properties. Nandrolone is characterized by a high anabolic-to-androgenic ratio, approximately 11 times that of testosterone, which is attributed to its reduced conversion to a more potent androgen in target tissues.[8][10] In fact, its conversion by 5α-reductase results in the less potent androgen dihydronandrolone.[5][11]
This compound, while demonstrating a significantly lower binding affinity for the androgen receptor and reduced transcriptional activation potential compared to testosterone and nandrolone in vitro, shows a unique in vivo profile.[2][6] In castrated rat models, this compound was found to be equipotent to testosterone in stimulating the growth of the levator ani muscle (anabolic effect), while being markedly less potent in stimulating the growth of the prostate and seminal vesicles (androgenic effects).[6][7] This suggests a high degree of tissue selectivity for this compound, favoring anabolic over androgenic outcomes. Unlike testosterone, the effects of this compound on sex accessory glands are not enhanced by 5α-reductase.[6][7]
Conclusion
Both this compound and nandrolone are potent anabolic agents with distinct pharmacological profiles. Nandrolone exhibits a well-established high anabolic-to-androgenic ratio. This compound, based on preclinical data, demonstrates a pronounced tissue-selective anabolic effect, with a significantly lower androgenic potential compared to its anabolic activity. This tissue selectivity, despite its lower in vitro androgen receptor affinity and potency, suggests a complex mechanism of action that warrants further investigation. For researchers in drug development, the unique profile of this compound may present an interesting scaffold for the design of selective androgen receptor modulators (SARMs) with more favorable therapeutic indices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 16915-78-9 [smolecule.com]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of bolandiol (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 9. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 10. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
Bolenol vs. Testosterone: A Comparative Analysis of Androgen Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) and testosterone in their interaction with the androgen receptor (AR). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their respective activities.
Executive Summary
This compound, a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone, demonstrates a distinct profile compared to the endogenous androgen, testosterone. While both compounds elicit their effects through the androgen receptor, this compound exhibits significantly lower binding affinity and transactivation potency. Notably, this compound is reported to have a more favorable anabolic-to-androgenic ratio, suggesting a greater degree of tissue selectivity for anabolic effects with potentially reduced androgenic side effects.
Data Presentation: Quantitative Comparison
Table 1: Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Testosterone | Notes |
| Testosterone | 100% (Reference) | Endogenous ligand for the androgen receptor. |
| This compound | 4 - 9% | Demonstrates significantly lower affinity for the androgen receptor compared to testosterone[1]. |
Table 2: Androgen Receptor Transactivation Potency
| Compound | Relative Potency vs. Testosterone | Notes |
| Testosterone | 100% (Reference) | Potent activator of androgen receptor-mediated gene transcription. |
| This compound | 4 - 9% | Exhibits considerably lower efficacy in activating the androgen receptor to initiate gene transcription[1]. |
Table 3: Anabolic and Androgenic Properties
| Compound | Anabolic:Androgenic Ratio | Key Observations |
| Testosterone | 1:1 | The benchmark for anabolic and androgenic activity. |
| This compound | >5:1 | Suggests a stronger relative anabolic effect compared to its androgenic effect, indicating potential for tissue-selective anabolic activity[2]. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to generate the comparative data, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: Androgen Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Experimental Protocols
Detailed below are representative protocols for the key experiments used to characterize the interaction of this compound and testosterone with the androgen receptor.
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound and testosterone for the androgen receptor.
Materials:
-
Receptor Source: Cytosolic fraction from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-Testosterone or a high-affinity synthetic androgen like [³H]-R1881.
-
Competitors: Unlabeled testosterone and this compound of high purity.
-
Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and sodium molybdate.
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Preparation of Competitor Dilutions: Prepare serial dilutions of unlabeled testosterone and this compound in ethanol or DMSO.
-
Assay Setup: In microcentrifuge tubes, add a fixed amount of the receptor preparation.
-
Add varying concentrations of the unlabeled competitor (testosterone or this compound) or vehicle control.
-
Add a fixed, saturating concentration of the radioligand to all tubes.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry or dextran-coated charcoal to each tube. Vortex and incubate on ice for a short period. Centrifuge to pellet the receptor-bound complex (with HAP) or the free radioligand (with charcoal).
-
Quantification: Transfer the supernatant (or the resuspended pellet, depending on the separation method) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) is calculated as: (IC₅₀ of testosterone / IC₅₀ of this compound) x 100%.
Androgen Receptor Transactivation Reporter Gene Assay
Objective: To measure the functional ability of this compound and testosterone to activate the androgen receptor and induce gene expression.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express the androgen receptor.
-
Expression Vector: A plasmid containing the full-length human androgen receptor cDNA.
-
Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter (containing androgen response elements, AREs).
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compounds: Testosterone and this compound.
-
Lysis Buffer and Luciferase Assay Reagent .
-
Luminometer .
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the androgen receptor expression vector and the ARE-reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Hormone Treatment: After 24 hours of transfection, replace the medium with fresh phenol red-free medium containing charcoal-stripped serum. Add varying concentrations of testosterone or this compound to the wells. Include a vehicle control (e.g., ethanol or DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a passive lysis buffer.
-
Luciferase Assay: Transfer the cell lysates to a luminometer plate. Add the luciferase assay reagent, which contains the substrate for the luciferase enzyme.
-
Measurement: Measure the light output (luminescence) using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the agonist concentration. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response). The relative potency can be calculated by comparing the EC₅₀ values.
References
Cross-Validation of Bolenol's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bolenol's performance against other anabolic steroids, supported by available experimental data and detailed methodologies.
This compound, a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone), presents a unique profile for researchers exploring steroid biology and pharmacology. This guide synthesizes the current understanding of this compound's mechanism of action and compares its characteristics to other well-established anabolic agents. While direct comparative studies on this compound across a wide range of cell lines are limited, data from closely related compounds and an understanding of its biochemical properties provide valuable insights.
Comparative Analysis of Anabolic Steroid Properties
To understand this compound's relative performance, it is essential to compare its key properties with other classes of anabolic steroids.
| Property | this compound | Testosterone | Dihydrotestosterone (DHT) | Nandrolone | |---|---|---|
Comparative Efficacy of Anabolic Agents on In Vivo Muscle Growth: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of common anabolic-androgenic steroids (AAS) on skeletal muscle growth. This document summarizes key experimental findings, details methodologies from pivotal studies, and illustrates the primary signaling pathways involved.
The landscape of anabolic agent research is complex, with a variety of compounds investigated for their potential to enhance muscle mass. While the term "Bolenol" yields limited specific research, a wealth of data exists for other well-established anabolic-androgenic steroids (AAS). This guide focuses on a comparative analysis of three such agents: Testosterone, Nandrolone, and Stanozolol, providing a framework for understanding their relative efficacy and mechanisms of action in vivo.
Quantitative Comparison of Anabolic Effects
The following tables summarize the quantitative data from in vivo studies, offering a side-by-side comparison of the effects of Testosterone, Nandrolone, and Stanozolol on key muscle growth parameters.
Table 1: Effects of Anabolic Agents on Muscle Mass in Rodent Models
| Compound | Species/Sex | Dose | Duration | Muscle | % Increase in Muscle Mass (compared to control) | Reference |
| Testosterone Enanthate | Male Mice | 2 cm T-filled implant | 8 weeks | Gastrocnemius | Significant increase in fiber area | [1] |
| Testosterone | Female Rats | 1 mg/kg/day | - | Gastrocnemius | Increased fractional synthetic rate of muscle protein | [2] |
| Nandrolone Decanoate | Male Rats | 5 mg/kg (twice a week) | 6 weeks | Extensor Digitorum Longus, Soleus | Significant enlargement in fiber areas | [3] |
| Nandrolone Decanoate | Male Rats | 10 mg/kg/week | 8 weeks | Soleus | Muscle degeneration observed at supraphysiological doses | [4][5] |
| Stanozolol | Female Rats | 1 mg/kg/day | - | Skeletal Muscle | Increased skeletal muscle growth rate | [6][7] |
| Stanozolol | Male Mice | 0.5 mg or 1.5 mg continuous release pellet | 3 or 6 weeks | Extensor Digitorum Longus, Soleus | No significant effect on muscle mass |
Table 2: Comparative Effects of Testosterone and Nandrolone in Humans
| Compound | Dose | Duration | Key Findings on Muscle Growth | Reference |
| Testosterone Enanthate | 600 mg/week | 10 weeks | In combination with exercise, significantly increased fat-free mass. | [8] |
| Nandrolone | - | - | Displays a greater myotrophic:androgenic ratio compared to testosterone, suggesting a more potent anabolic effect on muscle. | [9] |
Key Signaling Pathways in Anabolic Steroid-Induced Muscle Hypertrophy
The anabolic effects of AAS on skeletal muscle are primarily mediated through two interconnected signaling pathways: the Androgen Receptor (AR) pathway and the Insulin-like Growth Factor-1 (IGF-1)/Akt/mTOR pathway.
Androgen Receptor (AR) Signaling Pathway
Anabolic steroids, being synthetic derivatives of testosterone, bind to and activate the Androgen Receptor.[8][10] This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes.[8] This genomic action leads to an increase in the synthesis of muscle proteins, contributing to muscle fiber hypertrophy.[10][11] Furthermore, AR signaling can promote the proliferation of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[12]
IGF-1/Akt/mTOR Signaling Pathway
The IGF-1/Akt/mTOR pathway is a central regulator of muscle growth.[13][14][15][16][[“]] Anabolic steroids can influence this pathway, leading to increased protein synthesis and decreased protein breakdown (anti-catabolic effect).[8] Activation of the receptor for IGF-1 triggers a cascade of intracellular signaling events, leading to the activation of Akt. Activated Akt then stimulates the mammalian target of rapamycin (mTOR), a key kinase that promotes protein synthesis.[13][18] Simultaneously, Akt can inhibit the Forkhead box O (FoxO) family of transcription factors, which are responsible for the expression of genes involved in muscle atrophy.[13][16]
Experimental Protocols
Reproducibility in research is paramount. The following are generalized experimental workflows based on the methodologies cited in the reviewed literature for in vivo studies of anabolic agents on muscle growth.
Rodent Model for In Vivo Muscle Growth Assessment
This workflow outlines a typical study design to assess the impact of an anabolic agent on skeletal muscle in a rodent model.
References
- 1. Mouse model of testosterone-induced muscle fiber hypertrophy: involvement of p38 mitogen-activated protein kinase-mediated Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of anabolic agents: the effect of testosterone on muscle protein metabolism in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Effects of the anabolic steroid stanozolol on growth and protein metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of anabolic steroids on the muscle cells of strength-trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of skeletal muscle growth by the IGF1-Akt/PKB pathway: insights from genetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. consensus.app [consensus.app]
- 18. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Bolenol in the Landscape of 19-Nortestosterone Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bolenol, chemically known as 17α-ethyl-19-norandrost-5-en-17β-ol, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone). First synthesized in 1969, this compound was developed during a period of intense research aimed at creating steroids with a favorable balance of anabolic (muscle-building) to androgenic (masculinizing) effects. Although never commercially marketed, this compound remains a compound of interest for researchers studying structure-activity relationships among AAS. This guide provides a comparative analysis of this compound against other prominent 19-nortestosterone derivatives, namely nandrolone, trenbolone, gestrinone, and Trestolone (MENT), with a focus on their pharmacological profiles and the experimental data that defines them.
The 19-nortestosterone family of steroids is characterized by the absence of a methyl group at the C-19 position, a structural modification that generally enhances the anabolic-to-androgenic ratio compared to testosterone. These compounds exert their effects primarily through interaction with the androgen receptor (AR), influencing gene transcription and subsequent protein synthesis. However, variations in their chemical structures lead to significant differences in their receptor binding affinities, metabolic fates, and overall physiological effects.
Comparative Pharmacological Data
The following table summarizes the key quantitative data for this compound and selected 19-nortestosterone derivatives, providing a basis for objective comparison of their performance.
| Compound | Anabolic:Androgenic Ratio | Relative Binding Affinity (RBA) for Androgen Receptor (AR) | Relative Binding Affinity (RBA) for Progesterone Receptor (PR) | Relative Binding Affinity (RBA) for Estrogen Receptor (ER) |
| This compound | Not explicitly defined in literature | ~4-9% of testosterone | Low, but measurable | Low, but measurable |
| Nandrolone | 3:1 to 16:1[1][2] | 154-155% of testosterone[3] | 20-22% of progesterone[1][4] | Low aromatization to estrogen[1] |
| Trenbolone | ~500:500 (often cited, but debated) | ~300-500% of testosterone[5][6] | High affinity[7][8] | Does not aromatize, but has progestogenic activity[7] |
| Gestrinone | Weak androgenic/anabolic effects | 83-85% of testosterone[9] | 75-76% of progesterone[9] | <0.1-10% of estradiol[3][9] |
| Trestolone (MENT) | 2300:650[10][11][12][13] | High affinity | Data not widely available | Aromatizes to 7α-methylestradiol |
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental models. Below are detailed methodologies for key experiments used to characterize anabolic-androgenic steroids.
In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is the classical in vivo method for determining the anabolic and androgenic activity of a steroid.
Objective: To determine the anabolic (myotrophic) and androgenic properties of a test compound in a castrated rodent model.
Methodology:
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain, typically 21-23 days old) are used. Castration removes the endogenous source of androgens.
-
Acclimatization: Animals are allowed to acclimatize for a period of 7 days post-castration.
-
Dosing: The test compound and a reference compound (e.g., testosterone propionate) are administered daily for 7-10 days. Administration can be via subcutaneous injection or oral gavage. A vehicle control group receives the vehicle only.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic (Myotrophic) Activity: The weight of the levator ani muscle is measured.
-
Androgenic Activity: The weights of the seminal vesicles and ventral prostate are measured.
-
-
Data Analysis: The mean organ weights for each treatment group are calculated. The anabolic and androgenic activities of the test compound are expressed relative to the reference compound. The anabolic:androgenic ratio is then calculated by dividing the relative anabolic activity by the relative androgenic activity.
In Vitro Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific steroid receptor.
Objective: To quantify the relative binding affinity (RBA) of a test compound for the androgen, estrogen, and progesterone receptors.
Methodology:
-
Receptor Source: Cytosolic extracts from tissues rich in the target receptor (e.g., rat prostate for AR, rabbit uterus for PR, human MCF-7 cells for ER) or recombinant human receptors expressed in cell lines are used.
-
Radioligand: A high-affinity radiolabeled ligand for the specific receptor is used (e.g., [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR, [³H]-estradiol for ER).
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: At equilibrium, the bound radioligand is separated from the free radioligand. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
In Vitro Reporter Gene Assays
Reporter gene assays measure the functional consequence of a ligand binding to its receptor, specifically the activation of gene transcription.
Objective: To determine the ability of a test compound to activate transcription via a specific steroid hormone receptor.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CV-1) is used.
-
Transfection: The cells are transiently or stably transfected with two key plasmids:
-
An expression vector containing the full-length cDNA for the steroid receptor of interest (e.g., human AR).
-
A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase). The HRE is a specific DNA sequence that the activated receptor binds to.
-
-
Treatment: The transfected cells are treated with varying concentrations of the test compound. A vehicle control and a reference agonist are also included.
-
Cell Lysis and Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The transcriptional activity is quantified and expressed as a fold-induction over the vehicle control. Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the androgen receptor signaling pathway and a typical experimental workflow for steroid characterization.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Steroid Characterization.
Discussion and Conclusion
The comparative data reveal distinct pharmacological profiles for this compound and other 19-nortestosterone derivatives. While a definitive anabolic:androgenic ratio for this compound is not well-documented, its relatively low binding affinity and potency at the androgen receptor (4-9% of testosterone) suggest a milder overall effect compared to potent androgens like trenbolone and Trestolone (MENT).
Nandrolone serves as a foundational compound in this class, exhibiting a favorable anabolic-to-androgenic ratio and moderate progestogenic activity.[1] Its lower androgenicity is attributed to its metabolism to the weaker androgen, dihydronandrolone.[1]
Trenbolone stands out for its exceptionally high affinity for the androgen receptor, estimated to be 3 to 5 times that of testosterone.[5][6] It does not aromatize to estrogen but possesses significant progestogenic activity, which can contribute to its side effect profile.[7]
Gestrinone presents a unique profile with mixed progestogenic/antiprogestogenic activity and weak androgenic effects.[9] Its binding affinities for both the androgen and progesterone receptors are notable, and it also interacts with the estrogen receptor.[9][14]
Trestolone (MENT) is a highly potent anabolic agent with a very high anabolic:androgenic ratio.[10][11][12][13] Unlike other 19-nortestosterone derivatives, it undergoes aromatization to a potent estrogen, which may contribute to its overall effects and potential for estrogen-related side effects.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 3. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 4. excelmale.com [excelmale.com]
- 5. 17β-Hydroxyestra-4,9,11-trien-3-one (trenbolone) exhibits tissue selective anabolic activity: effects on muscle, bone, adiposity, hemoglobin, and prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trenbolone acetate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Gestrinone - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. swolverine.com [swolverine.com]
- 12. dezel-lab.com [dezel-lab.com]
- 13. steroid.com [steroid.com]
- 14. Safety Profile of Gestrinone: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anabolic-to-Androgenic Ratio of Novel Compounds: A Comparative Analysis Framework
A comprehensive guide for researchers and drug development professionals on the methodologies for assessing the anabolic and androgenic potential of new chemical entities, using established steroids as benchmarks.
The development of novel anabolic agents necessitates a rigorous evaluation of their anabolic and androgenic properties. The anabolic-to-androgenic (A/A) ratio is a critical determinant of a compound's therapeutic potential, distinguishing desired muscle-building effects from unwanted androgenic side effects. This guide provides a standardized framework for validating the A/A ratio of a hypothetical compound, "Bolenol," by comparing it with established anabolic and androgenic steroids such as Testosterone, Trenbolone, and Nandrolone. The methodologies and data presentation formats outlined herein serve as a blueprint for preclinical assessment.
Comparative Anabolic and Androgenic Ratios
The A/A ratio is a key indicator of a steroid's selectivity. A higher ratio suggests greater anabolic activity with reduced androgenic effects. The following table summarizes the established A/A ratios for well-characterized steroids, which serve as a benchmark for evaluating novel compounds like this compound.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic-to-Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| Trenbolone | 500 | 500 | 1:1 |
| Nandrolone | 125 | 37 | 3.4:1 |
| This compound (Hypothetical) | TBD | TBD | TBD |
TBD: To Be Determined through experimental validation.
Experimental Protocol: The Hershberger Assay
The Hershberger assay is the gold-standard in vivo method for assessing the anabolic and androgenic properties of a substance. It utilizes a castrated rat model to measure the response of specific tissues to the test compound.
Objective: To determine the anabolic and androgenic activity of this compound by measuring the weight changes in key muscle and androgen-sensitive tissues and comparing them to a reference compound, typically testosterone propionate (TP).
Methodology:
-
Animal Model: Immature, castrated male rats (typically 21 days old at castration) are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
-
Acclimatization: Following castration, the animals are allowed to acclimatize for a period of 7-10 days.
-
Grouping and Administration: The rats are randomly assigned to several groups:
-
Control Group: Receives the vehicle only.
-
Reference Group: Receives testosterone propionate at various doses.
-
Test Groups: Receive this compound at various doses. The compounds are typically administered daily via subcutaneous injection or oral gavage for 10 consecutive days.
-
-
Tissue Collection and Analysis: On day 11, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic Tissues: Levator ani muscle (ventral and dorsal sections).
-
Androgenic Tissues: Seminal vesicles and ventral prostate.
-
-
Data Analysis: The wet weights of the tissues are recorded. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while androgenic activity is determined by the increase in the weight of the seminal vesicles and ventral prostate. The A/A ratio is calculated by comparing the dose-response curves for the anabolic and androgenic effects relative to the reference compound.
Molecular Mechanism: Androgen Receptor Signaling
The anabolic and androgenic effects of steroids are mediated through the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. Understanding this pathway is crucial for interpreting the results of the Hershberger assay.
Signaling Pathway:
-
Ligand Binding: this compound, like other androgens, diffuses across the cell membrane and binds to the AR in the cytoplasm.
-
Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, causing the dissociation of heat shock proteins (HSPs).
-
Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a homodimer and translocates into the nucleus.
-
DNA Binding and Transcription: The AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Gene Expression: This binding recruits co-regulatory proteins and initiates the transcription of genes responsible for anabolic effects (e.g., muscle protein synthesis) and androgenic effects (e.g., secondary sexual characteristics).
The differential effects of a compound like this compound are hypothesized to arise from its unique interaction with the AR, potentially leading to the recruitment of tissue-specific co-regulators that favor anabolic gene expression over androgenic gene expression.
This structured approach to data presentation and experimental protocol ensures the rigorous and objective evaluation of novel anabolic compounds. By adhering to these guidelines, researchers can generate comparable and reliable data, facilitating the identification of promising therapeutic candidates.
Comparative Analysis of Bolenol and Other Anabolic-Androgenic Steroids on Gene Expression: A Methodological and Pathway-Centric Overview
A critical knowledge gap exists in the scientific literature regarding the specific effects of Bolenol (17α-ethyl-19-norandrost-5-en-17β-ol) on gene expression. As an anabolic-androgenic steroid (AAS) that was synthesized and described in 1969 but never marketed, this compound has not been the subject of publicly available transcriptomic or proteomic studies.[1] Consequently, a direct comparative analysis of this compound's impact on gene expression versus other AAS, supported by experimental data, cannot be conducted at this time.
This guide, therefore, provides a comprehensive overview of the established mechanisms by which anabolic-androgenic steroids as a class modulate gene expression, supported by data from representative AAS. It further outlines the detailed experimental protocols that would be necessary to perform a definitive comparative analysis including this compound.
General Mechanism of AAS Action on Gene Expression
Anabolic-androgenic steroids exert their effects primarily through interaction with the androgen receptor (AR), a ligand-activated transcription factor.[2] The canonical signaling pathway, often referred to as the genomic pathway, involves the following key steps:
-
Ligand Binding: AAS, being lipophilic, diffuse across the cell membrane and bind to the AR located in the cytoplasm.[2] This binding induces a conformational change in the receptor.
-
Nuclear Translocation: The AAS-AR complex translocates into the nucleus.[2]
-
Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[2]
-
Recruitment of Co-regulators: The DNA-bound complex recruits a host of co-activators or co-repressors, which ultimately modulate the rate of transcription of the target gene by the cellular transcriptional machinery.
-
Altered Protein Synthesis: The resulting change in messenger RNA (mRNA) levels leads to either an increase or decrease in the synthesis of specific proteins, which in turn brings about the physiological effects associated with AAS use, such as muscle hypertrophy.
A systematic review of studies on various AAS has identified a number of commonly upregulated genes in skeletal muscle, including those involved in muscle growth and differentiation like IGF-1 (Insulin-like Growth Factor 1), MYOD1 (Myogenic Differentiation 1), and MYOG (Myogenin).[3]
Comparative Data on Androgen Receptor Binding Affinity
While direct gene expression data for this compound is unavailable, some sources indicate its binding affinity for the androgen receptor is significantly lower than that of testosterone and other AAS.[4] The relative binding affinity (RBA) of an AAS to the androgen receptor is a critical determinant of its potency. The table below presents a summary of the RBA for several common AAS, providing a proxy for their potential to activate androgen-responsive genes.
| Anabolic-Androgenic Steroid | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |
| Methyltrienolone (R1881) | 100 |
| Nandrolone | 50-100 |
| Testosterone | 50 |
| Dihydrotestosterone (DHT) | 100-200 |
| Stanozolol | 20-30 |
| Oxandrolone | 20-30 |
| This compound | Reported as 4-9% of testosterone/DHT [4] |
Note: This data is compiled from various sources and methodologies, and direct comparisons should be made with caution. The value for this compound is based on limited, non-peer-reviewed sources and requires experimental validation.
Signaling Pathways and Experimental Workflows
To understand the broader context of AAS action and the methodologies used to study them, the following diagrams illustrate the canonical androgen receptor signaling pathway and a typical experimental workflow for comparative transcriptomics.
References
Independent Verification of Bolenol's Binding Affinity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the binding affinity of Bolenol, a synthetic anabolic-androgenic steroid, to various steroid hormone receptors. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available data. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Disclaimer: The binding affinity data for this compound presented in this guide appears to originate from a limited number of sources. Despite a thorough search for independent verification, no separate studies confirming these specific binding affinities were identified. Therefore, the data should be interpreted with caution until further independent research is published.
Quantitative Binding Affinity Data
The following tables summarize the relative binding affinity (RBA) of this compound and a range of other natural and synthetic androgens to the androgen receptor (AR). Data for this compound's binding to the estrogen receptors (ERα and ERβ) and the progesterone receptor (PR) is also included, though independent verification is lacking.
Table 1: Relative Binding Affinity of this compound and Other Steroids to the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) |
| Methyltrienolone (MT) | 100% |
| This compound | Not Available |
| Testosterone | 30% |
| Dihydrotestosterone (DHT) | 50% |
| Nandrolone (19-Nortestosterone) | 50% |
| Methenolone | 40% |
| Stanozolol | <5% |
| Methandienone | <5% |
| Fluoxymesterone | <5% |
| Oxymetholone | Not Determined |
| Ethylestrenol | Not Determined |
Source: Adapted from Saartok et al., 1984. Note: A direct RBA value for this compound in comparison to Methyltrienolone was not found in the surveyed literature. The available data indicates this compound has a lower affinity for the androgen receptor compared to testosterone and dihydrotestosterone.
Table 2: Reported Binding Affinity of this compound to Estrogen and Progesterone Receptors
| Receptor | Relative Binding Affinity |
| Estrogen Receptor α (ERα) | ~3% (relative to Estradiol) |
| Estrogen Receptor β (ERβ) | ~1% (relative to Estradiol) |
| Progesterone Receptor (PR) | Low |
Source: The data for this compound's binding to ER and PR is based on limited available information and has not been independently verified.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of compounds like this compound to steroid hormone receptors.
1. Competitive Radioligand Binding Assay
This assay determines the relative affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Purified recombinant human androgen, estrogen, or progesterone receptor.
-
Radiolabeled ligand (e.g., [³H]-Mibolerone for AR, [³H]-Estradiol for ER, [³H]-R5020 for PR).
-
Unlabeled test compound (e.g., this compound) and reference compounds.
-
Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors).
-
Scintillation cocktail and scintillation counter.
-
Multi-well plates (e.g., 96-well format).
-
-
Procedure:
-
A constant concentration of the purified receptor and the radiolabeled ligand are incubated together in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand (e.g., using charcoal-dextran, filtration, or scintillation proximity assay beads).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of a reference compound.
-
2. Reporter Gene Transactivation Assay
This cell-based assay measures the functional consequence of a compound binding to a receptor, i.e., its ability to activate or inhibit gene transcription.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa, or a relevant cancer cell line).
-
An expression vector containing the full-length cDNA for the steroid hormone receptor of interest (e.g., AR, ERα, ERβ, or PR).
-
A reporter vector containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound and reference compounds.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Cells are co-transfected with the receptor expression vector and the reporter vector.
-
After a recovery period, the transfected cells are treated with various concentrations of the test compound.
-
The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
The dose-response curve is plotted, and the EC50 (concentration for 50% maximal activation) or IC50 (concentration for 50% maximal inhibition) is determined.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway for an androgenic compound and a typical experimental workflow for determining binding affinity.
A Head-to-Head Comparative Analysis of Bolenol and Other Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the steroidal selective androgen receptor modulator (SARM), Bolenol, with prominent non-steroidal SARMs, including Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD-140 (Testolone). The comparison is based on available preclinical and clinical data, with a focus on quantitative performance metrics, experimental methodologies, and underlying signaling pathways. It is important to note that direct head-to-head clinical trials are limited, and this guide synthesizes data from various independent studies.
Data Presentation: Quantitative Comparison of SARMs
The following table summarizes key quantitative data for this compound and other selected SARMs, focusing on their binding affinity to the androgen receptor (AR) and their anabolic versus androgenic activity.
| Compound | Type | Androgen Receptor Binding Affinity (Ki) | Anabolic:Androgenic Ratio (Preclinical) | Key Experimental Observations |
| This compound | Steroidal SARM | ~4-9% of testosterone[1] | Equipotent to testosterone for anabolic effects (levator ani muscle) with reduced androgenic effects[2] | In castrated male rats, this compound showed comparable anabolic effects to testosterone on the levator ani muscle but was less potent in stimulating the growth of sex accessory glands[2]. |
| Ostarine (MK-2866) | Non-steroidal SARM | ~3.8 nM[3][4] | High tissue selectivity[3] | In castrated male rats, Ostarine was found to be four times as potent as testosterone propionate in stimulating the levator ani muscle[3]. It has been evaluated in numerous clinical trials, showing increases in lean body mass[5][6][7]. |
| Ligandrol (LGD-4033) | Non-steroidal SARM | ~1 nM[8][9][10][11] | >500:1[12][13] | Demonstrates high affinity and selectivity for the androgen receptor. Preclinical studies in rats showed a greater than 500-fold selectivity for muscle over prostate tissue[12]. Clinical trials in healthy men have shown dose-dependent increases in lean body mass[14]. |
| RAD-140 (Testolone) | Non-steroidal SARM | ~7 nM[15][16][17] | 90:1[15][18][19] | Exhibits potent, tissue-selective anabolic effects in preclinical models. It has a high affinity for the androgen receptor, greater than that of testosterone in some assays[15]. It has been shown to increase muscle weight at lower doses than those required to affect the prostate in rats[17][18]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
1. Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method used to assess the androgenic and anti-androgenic properties of a substance.[20][21]
-
Objective: To determine the anabolic (myotrophic) and androgenic effects of a compound by measuring the weight changes in specific androgen-responsive tissues in castrated male rats.[21]
-
Animal Model: Immature, castrated male rats (typically around 42 days old) are used.[22] Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgenic compounds.
-
Procedure:
-
Animals are castrated and allowed a recovery period of at least seven days.[22]
-
The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[20][23]
-
A control group receives the vehicle only, and a reference androgen (e.g., testosterone propionate) is often used for comparison.
-
Approximately 24 hours after the final dose, the animals are euthanized.[23]
-
Five specific androgen-dependent tissues are dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[21]
-
-
Data Analysis: The weights of the levator ani-bulbocavernosus muscle are indicative of anabolic activity, while the weights of the ventral prostate and seminal vesicles reflect androgenic activity. The anabolic-to-androgenic ratio is calculated from these measurements. A statistically significant increase in the weight of at least two of the five tissues indicates a positive androgenic response.[23]
2. Competitive Radioligand Binding Assay for Androgen Receptor Affinity
This in vitro assay is used to determine the binding affinity (Ki) of a compound for the androgen receptor.[10]
-
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the androgen receptor, thereby determining its binding affinity.[10]
-
Materials:
-
Procedure:
-
The recombinant AR is incubated with a fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled test compound are added to compete for binding to the AR.[3]
-
The mixture is incubated to reach binding equilibrium.[3]
-
The bound and free radioligand are separated using a technique like vacuum filtration through glass fiber filters.[10]
-
The amount of radioactivity trapped on the filters (representing the bound ligand) is measured using a scintillation counter.[10]
-
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]
Mandatory Visualizations
Signaling Pathway
References
- 1. Buy this compound | 16915-78-9 [smolecule.com]
- 2. Mechanism of action of bolandiol (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. swolverine.com [swolverine.com]
- 7. insidebodybuilding.com [insidebodybuilding.com]
- 8. Ligandrol - Wikipedia [en.wikipedia.org]
- 9. Ligandrol | Androgen Receptor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moreplatesmoredates.com [moreplatesmoredates.com]
- 13. swolverine.com [swolverine.com]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. moreplatesmoredates.com [moreplatesmoredates.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lupinepublishers.com [lupinepublishers.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oecd.org [oecd.org]
Comparative Analysis of Bolenol: A Guide for Drug Development Professionals
Introduction
Bolenol, a synthetic anabolic-androgenic steroid (AAS), presents a unique pharmacological profile with potential applications in conditions requiring anabolic support, such as muscle wasting and osteoporosis. This guide provides a comprehensive comparative analysis of this compound's performance against key endogenous hormones and other synthetic anabolic agents. The data herein is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a detailed overview of its receptor engagement, transactivational potency, and tissue selectivity. All experimental data is presented in standardized tables, accompanied by detailed methodologies and visual representations of associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound (also referred to as Bolandiol in key studies) against endogenous hormones and other synthetic anabolic steroids.
Table 1: Comparative Receptor Binding Affinity
This table outlines the relative binding affinity (RBA) of this compound and comparator compounds for the androgen (AR), progesterone (PR), and estrogen (ER) receptors. The data for this compound is derived from studies using recombinant rat androgen receptors and recombinant human progestin and estrogen receptors.
| Compound | Androgen Receptor (AR) RBA (%) | Progesterone Receptor (PR) RBA (%) | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) |
| This compound (Bolandiol) | 4-9 | 1 | 3 | 1 |
| Testosterone | 100 (Reference) | No significant binding | No significant binding | No significant binding |
| Dihydrotestosterone (DHT) | >100 | No significant binding | No significant binding | No significant binding |
| 19-Nortestosterone (Nandrolone) | >100 | ~10 | Not reported | Not reported |
| Progesterone | No significant binding | 100 (Reference) | No significant binding | No significant binding |
| Estradiol (E2) | No significant binding | No significant binding | 100 (Reference) | 100 (Reference) |
| Stanozolol | Weak (<5% of Methyltrienolone) | Not reported | Not reported | Not reported |
| Oxandrolone | Weak (~0.3% of Metribolone) | Not reported | Not reported | Not reported |
Data for this compound and primary comparators are from studies on Bolandiol.[1][2] RBA values for Stanozolol and Oxandrolone are relative to potent synthetic androgens and may not be directly comparable to the Testosterone-referenced data.[1][3]
Table 2: Comparative Functional Potency and In Vivo Selectivity
This table details the functional potency of this compound in receptor-mediated transactivation assays and its tissue selectivity as determined by the Hershberger assay in castrated male rats. The anabolic/androgenic ratio is a key indicator of a compound's therapeutic potential, representing the ratio of desired anabolic (muscle-building) effects to undesired androgenic (masculinizing) effects.
| Compound | AR-Mediated Transactivation Potency (% of Testosterone) | Anabolic Effect (Levator Ani Muscle Growth) | Androgenic Effect (Prostate/Seminal Vesicle Growth) | Anabolic/Androgenic Ratio |
| This compound (Bolandiol) | 4-9 | Equipotent to Testosterone | Less potent than Testosterone | High (Favorable) |
| Testosterone | 100 (Reference) | Reference | Reference | 1:1 |
| Nandrolone | Potent | High | Moderate | ~4:1 |
| Stanozolol | Not directly compared | High | Low | ~30:1 |
| Oxandrolone | Not directly compared | High | Very Low | ~10:1 |
This compound data is from studies on Bolandiol, which was found to be equipotent to testosterone in stimulating the levator ani muscle while being less potent in stimulating sex accessory glands.[1][2] Ratios for other synthetic steroids are derived from standardized Hershberger assays.[2]
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation. The following are protocols for the key experiments cited.
1. Competitive Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to a specific steroid hormone receptor.
-
Objective: To quantify the binding affinity of this compound and comparator compounds for the Androgen Receptor (AR), Progesterone Receptor (PR), and Estrogen Receptor (ER).
-
Materials:
-
Recombinant steroid receptors (e.g., rat AR, human PR-A, PR-B, ERα, ERβ).
-
Radiolabeled ligands (e.g., [³H]R1881 for AR, [³H]progesterone for PR, [³H]estradiol for ER).
-
Test compounds (this compound and comparators) at various concentrations.
-
Assay buffer and scintillation cocktail.
-
-
Procedure:
-
A constant concentration of the recombinant receptor and the corresponding radiolabeled ligand are incubated together in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound and unbound radioligand are separated (e.g., using hydroxylapatite).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.
-
The Relative Binding Affinity (RBA) is determined by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., Testosterone for AR).
-
2. Transcriptional Activation (Transactivation) Assay
This assay measures the ability of a compound, after binding to its receptor, to activate the transcription of a reporter gene.
-
Objective: To assess the functional agonist activity of this compound and its potency relative to endogenous hormones.
-
Materials:
-
Mammalian cell line (e.g., CV-1) co-transfected with a plasmid expressing the steroid receptor of interest (e.g., AR) and a reporter plasmid.
-
The reporter plasmid contains a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase).
-
Test compounds at various concentrations.
-
Cell culture medium and reagents for the reporter gene assay (e.g., luciferase substrate).
-
-
Procedure:
-
The transfected cells are plated in multi-well plates and incubated.
-
The cells are then treated with various concentrations of the test compound or a reference agonist.
-
After an incubation period, the cells are lysed.
-
The activity of the reporter gene product (e.g., light emission from luciferase) is measured.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
-
The potency of the test compound is expressed relative to the reference agonist.
-
3. In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
This in vivo assay is the standard method for differentiating the anabolic and androgenic properties of a steroid.
-
Objective: To determine the tissue-selective effects of this compound in vivo, comparing its anabolic effect on muscle to its androgenic effect on reproductive tissues.
-
Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous compounds.
-
Procedure:
-
Male rats are castrated at approximately 21 days of age.
-
After a post-operative recovery period, the rats are treated with the test compound (e.g., this compound) or a reference compound (e.g., Testosterone) daily for a set duration (typically 7-10 days). A vehicle control group is also included.
-
On the day after the final dose, the animals are euthanized.
-
Specific tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
The weights of these tissues from the treated groups are compared to the vehicle control group.
-
The anabolic/androgenic ratio is calculated by comparing the dose required to produce a specific increase in levator ani muscle weight versus the dose required to produce a similar increase in the weight of the androgenic tissues.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Multi-Receptor Signaling Pathway
Caption: this compound interacts with multiple steroid receptors with varying affinities.
Diagram 2: Experimental Workflow for AAS Assessment
Caption: Workflow for evaluating the anabolic and androgenic properties of steroids.
References
Safety Operating Guide
Proper Disposal Procedures for Bolenol
Disclaimer: "Bolenol" is a hypothetical substance for the purpose of this illustrative guide. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for guidance on actual chemical waste disposal.
This guide provides essential safety and logistical information for the proper disposal of the hypothetical chemical, this compound, tailored for researchers, scientists, and drug development professionals.
Waste Identification and Segregation
Proper identification and segregation of this compound waste is the critical first step in ensuring safe disposal.[1][2] All waste streams containing this compound must be treated as hazardous waste.
-
Aqueous this compound Waste: Solutions containing this compound should be collected in a dedicated, properly labeled, and sealed container.[3] Do not mix with other chemical waste to avoid unintended reactions.[3][4]
-
Solid this compound Waste: This includes unused this compound, contaminated personal protective equipment (PPE), and other lab supplies. These should be collected in a separate, clearly labeled hazardous waste container.[4]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated puncture-resistant sharps container.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[4][5]
On-Site Neutralization Protocol
For diluted aqueous this compound waste, an in-lab neutralization step can be performed to reduce its reactivity before collection by EHS. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.[6][7]
Experimental Protocol: Neutralization of Aqueous this compound Waste
-
Preparation: Prepare a 1 M solution of sodium bicarbonate. Ensure you have a calibrated pH meter or pH strips.
-
Dilution: If the this compound waste is concentrated, dilute it to below 5% (w/v) by slowly adding the waste to a large volume of cold water.[8]
-
Neutralization: While stirring the diluted this compound solution, slowly add the 1 M sodium bicarbonate solution. Monitor the pH continuously.
-
Endpoint: Continue adding the sodium bicarbonate solution until the pH of the mixture is stable between 6.0 and 8.0.
-
Final Disposal: The neutralized solution should still be collected as hazardous waste. Clearly label the container as "Neutralized this compound Waste."
Storage and Collection
Proper storage of this compound waste is crucial to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store this compound waste in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[4][9]
-
Container Management: Waste containers must be kept closed at all times, except when adding waste.[3][5] Ensure containers are in good condition and compatible with this compound.[5]
-
Collection: Once a waste container is 90% full, submit a chemical waste pickup request to your institution's EHS department.[5]
| Parameter | Guideline | Source |
| Aqueous Waste pH for Neutralization | 6.0 - 8.0 | Internal Protocol |
| Maximum Storage in SAA | 1 year (partially full) | [4] |
| Container Removal from SAA | Within 3 days of being full | [4] |
| Maximum Flammable Liquid Storage in Lab | 15 gallons | [5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Spill Management
In the event of a this compound spill, immediately alert personnel in the area and follow your laboratory's established spill response procedure. For small, manageable spills, use a chemical spill kit to absorb the material. All materials used for spill cleanup must be disposed of as hazardous waste.[5] For large spills, evacuate the area and contact your institution's EHS department.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. esd.uga.edu [esd.uga.edu]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling Bolenol
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Bolenol in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Hazard Identification and Health Effects
This compound (Chemical Formula: C₂₀H₃₂O) is a synthetic anabolic-androgenic steroid (AAS).[1][2][3] While specific toxicological data for this compound is limited, compounds in this class are considered potent and can pose significant health risks with occupational exposure.
Potential Health Hazards:
-
Hormonal Disruption: As an AAS, this compound can interfere with the endocrine system.
-
Reproductive Toxicity: May impair fertility and cause harm to the unborn child.
-
Carcinogenicity: Some anabolic steroids are suspected of causing cancer.
-
Organ Damage: Prolonged or high exposure may lead to adverse effects on the liver, cardiovascular system, and other organs.
-
Dermal and Respiratory Sensitization: May cause allergic reactions upon skin contact or inhalation of powder.
Due to its potency and potential health risks, this compound should be handled as a hazardous compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Compounding (powder) | Double-gloving with nitrile gloves | Safety goggles and a face shield | Disposable, solid-front gown with tight-fitting cuffs | NIOSH-approved N95 or higher-rated respirator |
| Handling Solutions | Double-gloving with nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Double-gloving with heavy-duty nitrile or butyl rubber gloves | Safety goggles and a face shield | Disposable, chemical-resistant gown or coveralls | NIOSH-approved respirator with P100 filters |
| Waste Disposal | Double-gloving with nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required for sealed waste containers |
Glove Selection and Use:
-
Always inspect gloves for tears or punctures before use.
-
Practice proper glove donning and doffing techniques to avoid contamination.
-
Change gloves every 30-60 minutes or immediately if contamination is suspected.
The following table provides breakthrough times for common laboratory solvents with nitrile gloves.
| Solvent | Nitrile Glove Breakthrough Time |
| Ethanol | > 480 minutes |
| Methanol | < 10 minutes |
| Acetonitrile | ~ 30 minutes |
| Dimethyl Sulfoxide (DMSO) | > 480 minutes |
Note: Breakthrough times are approximate and can vary based on glove thickness, manufacturer, and specific laboratory conditions. For prolonged or immersive contact with solvents, consult the glove manufacturer's specific chemical resistance guide.
Engineering Controls
To minimize airborne exposure to this compound powder, the following engineering controls are essential:
-
Chemical Fume Hood: All weighing, compounding, and handling of this compound powder should be performed within a certified chemical fume hood.
-
Ventilated Balance Enclosure: For weighing small quantities of this compound, a ventilated balance enclosure (VBE) or powder containment hood provides an additional layer of protection.
-
Closed Systems: Whenever possible, use closed-system transfer devices for reconstituting and transferring this compound solutions.
Standard Operating Procedures
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.
-
Decontaminate the work surface before and after handling.
-
-
Procedure:
-
Perform all manipulations within the containment of the fume hood or VBE.
-
Use a disposable weighing dish.
-
Carefully transfer the desired amount of this compound using a dedicated spatula.
-
Close the primary container immediately after use.
-
If preparing a solution, add the solvent slowly to the powder to avoid aerosolization.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Dispose of all contaminated disposables as hazardous waste.
-
Doff PPE in the correct sequence to prevent cross-contamination.
-
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE for spill cleanup.
-
Contain and Clean:
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Work from the outside of the spill inwards.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation:
| Waste Type | Description | Disposal Container |
| Trace Contaminated Waste | Empty vials, used gloves, disposable gowns, weighing paper. | Labeled hazardous waste container (e.g., yellow bag or bin). |
| Bulk Contaminated Waste | Unused this compound powder, expired solutions, grossly contaminated materials. | Separate, clearly labeled hazardous waste container for potent compounds. |
| Sharps Waste | Needles and syringes used for solution transfer. | Puncture-resistant sharps container for chemically contaminated sharps. |
Disposal Workflow:
-
Segregate waste at the point of generation into the appropriate, labeled containers.
-
Seal containers when they are three-quarters full.
-
Store sealed containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal.
Never dispose of this compound or its contaminated waste down the drain or in the regular trash.
Visual Guides
The following diagrams illustrate key workflows for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
